molecular formula C10H15ClN2 B1437286 2-(Piperidin-2-yl)pyridine hydrochloride CAS No. 1195901-60-0

2-(Piperidin-2-yl)pyridine hydrochloride

Número de catálogo: B1437286
Número CAS: 1195901-60-0
Peso molecular: 198.69 g/mol
Clave InChI: MFJBWMJZAOKGHG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Piperidin-2-yl)pyridine hydrochloride ( 1195901-60-0) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C10H15ClN2 and a molecular weight of 198.69 g/mol, this solid serves as a valuable nitrogen-containing building block and molecular scaffold in medicinal chemistry and drug discovery . The compound features a piperidine ring fused to a pyridine ring, a structural motif of significant interest in the design of novel bioactive molecules. Research indicates that similar 2-(pyridin-2-yl) heterocyclic structures are frequently employed in the synthesis of compound libraries for biological screening . Specifically, such frameworks have been explored in the development of novel pyrimidine derivatives, which have demonstrated promising anti-fibrosis activities in biological models, such as effectively inhibiting the proliferation of hepatic stellate cells (HSC-T6) . As a versatile synthetic intermediate, it can be used to create more complex structures for evaluating pharmacological properties against various therapeutic targets. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling. The compound is associated with specific hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate precautionary measures should be taken.

Propiedades

IUPAC Name

2-piperidin-2-ylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1,3,5,7,10,12H,2,4,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJBWMJZAOKGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 2-(Piperidin-2-yl)pyridine Hydrochloride: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-2-yl)pyridine hydrochloride is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and pharmacology. As a derivative of pyridine and piperidine, it serves as a crucial scaffold for the development of novel therapeutic agents. Its structural motif is present in a variety of biologically active molecules, and its ability to interact with key physiological targets makes it a valuable tool for researchers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacological applications of 2-(Piperidin-2-yl)pyridine hydrochloride, offering insights for its use in research and drug development.

Chemical Structure and Stereochemistry

2-(Piperidin-2-yl)pyridine hydrochloride possesses a molecular structure characterized by a pyridine ring linked to a piperidine ring at the 2-position. The hydrochloride salt form results from the protonation of one or both of the basic nitrogen atoms, typically the more basic piperidine nitrogen, by hydrochloric acid. This salt formation enhances the compound's stability and aqueous solubility, which is often advantageous for pharmaceutical applications.

The molecule has a chiral center at the C2 position of the piperidine ring, meaning it can exist as two enantiomers: (S)-2-(piperidin-2-yl)pyridine and (R)-2-(piperidin-2-yl)pyridine. The stereochemistry can significantly influence the biological activity and pharmacological profile of the compound.

Molecular Formula: C₁₀H₁₅ClN₂

Molecular Weight: 198.69 g/mol [1]

Synonyms: 2-(2-Pyridyl)piperidine hydrochloride

Caption: Chemical structure of 2-(Piperidin-2-yl)pyridine hydrochloride.

Physicochemical Properties

The physicochemical properties of 2-(Piperidin-2-yl)pyridine hydrochloride are crucial for its handling, formulation, and biological activity. As a hydrochloride salt, it is generally a white to off-white solid with appreciable water solubility.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₅ClN₂[1]
Molecular Weight 198.69 g/mol [1]
Appearance White to off-white solid[1]
Solubility Soluble in water[1]
Melting Point Not available
pKa Not available

Synthesis of 2-(Piperidin-2-yl)pyridine Hydrochloride

The most common and direct method for the synthesis of 2-(Piperidin-2-yl)pyridine is the catalytic hydrogenation of 2,2'-bipyridine.[2] This process involves the reduction of one of the pyridine rings to a piperidine ring. The resulting free base can then be converted to the hydrochloride salt.

Experimental Protocol: Catalytic Hydrogenation of 2,2'-Bipyridine

This protocol outlines a general procedure for the synthesis of 2-(Piperidin-2-yl)pyridine, which can then be converted to its hydrochloride salt.

Materials:

  • 2,2'-Bipyridine

  • Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)

  • Glacial acetic acid or ethanol

  • Hydrogen gas (H₂)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hydrochloric acid (HCl) solution (e.g., in diethyl ether or isopropanol)

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2,2'-bipyridine in a suitable solvent such as glacial acetic acid or ethanol.

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 mol% PtO₂ or Pd/C) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation of Free Base: If an acidic solvent was used, neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) until the pH is basic. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(Piperidin-2-yl)pyridine free base.

  • Purification: The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid in the same or a miscible solvent. The hydrochloride salt will precipitate out of the solution.

  • Final Product: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 2-(Piperidin-2-yl)pyridine hydrochloride.

Caption: General workflow for the synthesis of 2-(Piperidin-2-yl)pyridine hydrochloride.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum of the hydrochloride salt is expected to show characteristic signals for both the pyridine and piperidine rings. The proton on the nitrogen of the piperidinium ion will likely be broad and may exchange with solvent protons. The aromatic protons on the pyridine ring will appear in the downfield region, while the aliphatic protons of the piperidine ring will be in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the ten carbon atoms in the molecule. The carbons of the pyridine ring will resonate at lower field compared to the sp³-hybridized carbons of the piperidine ring. The carbon atom attached to the nitrogen in the piperidinium ion will also show a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt will exhibit a broad absorption band in the region of 2400-3000 cm⁻¹, which is characteristic of the N-H stretching vibration in an ammonium salt. Other key absorptions will include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=C and C=N stretching vibrations from the pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the free base (C₁₀H₁₄N₂) upon loss of HCl. Fragmentation patterns can provide further structural information.

Pharmacological Profile and Applications in Drug Development

The 2-(piperidin-2-yl)pyridine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[3]

Nicotinic Acetylcholine Receptor (nAChR) Agonism

2-(Piperidin-2-yl)pyridine and its derivatives are known to act as agonists at nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are involved in various physiological processes, including cognitive function, learning, memory, and attention. The affinity and selectivity for different nAChR subtypes (e.g., α4β2, α7) can be modulated by structural modifications to the 2-(piperidin-2-yl)pyridine core. This makes it a valuable starting point for the design of novel nAChR modulators for the treatment of neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.

Applications in Drug Discovery

The versatility of the 2-(piperidin-2-yl)pyridine scaffold has led to its incorporation into a wide range of drug candidates targeting various diseases.

  • Neurodegenerative Diseases: As nAChR agonists, derivatives of 2-(piperidin-2-yl)pyridine have been investigated for their potential to improve cognitive deficits associated with Alzheimer's and Parkinson's diseases.

  • Pain Management: The modulation of nAChRs is also a promising strategy for the development of novel analgesics.

  • Antiviral Agents: The 2-(piperidin-2-yl)pyridine moiety has been incorporated into molecules with anti-HIV activity.

  • Other Therapeutic Areas: The scaffold has also been explored for its potential in developing treatments for inflammation, cancer, and other conditions.

The ability to readily modify both the piperidine and pyridine rings allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making the 2-(piperidin-2-yl)pyridine scaffold a highly attractive platform for drug discovery and development.

Safety and Handling

2-(Piperidin-2-yl)pyridine hydrochloride should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its potential hazards, handling, storage, and disposal. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when working with this compound.

Conclusion

2-(Piperidin-2-yl)pyridine hydrochloride is a compound of significant interest to the scientific community, offering a versatile and valuable scaffold for the design and synthesis of novel therapeutic agents. Its well-defined chemical structure, coupled with its ability to modulate key biological targets such as nicotinic acetylcholine receptors, has cemented its importance in medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical properties, a general synthesis protocol, and its applications in drug development. Further research into the specific biological activities of its enantiomers and derivatives will undoubtedly continue to unlock its full therapeutic potential.

References

  • PubChem. 2-(Piperidin-2-yl)pyridine. National Center for Biotechnology Information. [Link].

  • Organic Syntheses. 2,2'-Bipyridine. [Link].

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2023 Feb; 28(4): 1673. [Link].

  • MDPI. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. [Link].

  • YouTube. Making 2,2'-Bipyridine and its Ruthenium Complex. [Link].

  • RSC Publishing. Copy of 1H NMR and 13C NMR spectra Electronic Supplementary Material (ESI) for ChemComm. [Link].

  • Cheméo. Piperidine (CAS 110-89-4). [Link].

  • Research Explorer The University of Manchester. 4- (PYRIMIDIN-2-YL) -PIPERAZINE AND 4- (PYRIMIDIN-2-YL) -PIPERIDINE DERIVATIVES AS GPR119 MODULATORS. [Link].

  • Yeast Metabolome Database. Piperidine (YMDB01338). [Link].

  • Wiley Online Library. Complete assignments 1H and 13C NMR spectral data of four anabaseine derivatives. [Link].

  • Google Patents.
  • PMC. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. [Link].

  • PubChemLite. 2-(piperidin-2-yl)pyridine (C10H14N2). [Link].

  • ResearchGate. Acetylcholine (top) and nicotine (bottom) docked to the agonist binding... [Link].

  • ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives.... [Link].

  • PMC. A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor. [Link].

  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link].

  • ResearchGate. FTIR spectrum for Pyridine. [Link].

  • ChemRxiv. Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. [Link].

  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. [Link].

  • Frontiers. Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. [Link].

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link].

  • Organic Syntheses. Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). [Link].

Sources

Mechanism of Action of 2-(Piperidin-2-yl)pyridine Hydrochloride on nAChRs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Piperidin-2-yl)pyridine hydrochloride , commonly known as Anabasine HCl , is a potent nicotinic acetylcholine receptor (nAChR) agonist.[1] Structurally analogous to nicotine, it replaces the pyrrolidine ring with a six-membered piperidine ring. This structural expansion fundamentally alters its pharmacodynamic profile, conferring distinct subtype selectivity and desensitization kinetics compared to nicotine.

This guide details the molecular mechanism of Anabasine HCl, focusing on its high-affinity interaction with homomeric


 receptors and partial agonism at heteromeric 

subtypes. It provides validated experimental workflows for quantifying these interactions, designed for direct application in drug discovery and neuropharmacology research.

Pharmacochemical Architecture & SAR

The efficacy of Anabasine relies on a specific pharmacophore essential for nAChR recognition: a cationic center interacting with a tryptophan residue (cation-


 interaction) and a hydrogen bond acceptor.
  • Chemical Structure: Pyridine ring attached to a piperidine ring at the C2 position.[2]

  • Protonation State: At physiological pH (7.4), the secondary amine of the piperidine ring (

    
    ) is protonated. This monocationic species is the bioactive form responsible for binding to the orthosteric site of the nAChR.
    
  • Steric Constraints: The six-membered piperidine ring is conformationally less flexible than the five-membered pyrrolidine ring of nicotine. This rigidity imposes steric penalties in the tighter binding pockets of high-affinity

    
    -containing receptors, explaining its reduced potency at 
    
    
    
    relative to nicotine, while maintaining high efficacy at the more permissive
    
    
    subtype.

Mechanistic Dynamics: Binding & Gating

Anabasine acts as an orthosteric agonist. Its mechanism involves three distinct kinetic phases: Association , Gating (Isomerization) , and Desensitization .

Subtype Selectivity Profile

The compound exhibits a "dual-profile" mechanism depending on the receptor subunit composition:

Receptor SubtypeInteraction ModeMechanism Description

(Homomeric)
Full Agonist Rapid activation followed by fast desensitization. High affinity binding driven by favorable docking in the homomeric interface.

(Heteromeric)
Partial Agonist Induces channel opening with lower maximal efficacy (

) than acetylcholine (ACh). The piperidine ring sterically hinders the full conformational shift required for maximal pore dilation.
Muscle Type (

)
Full Agonist Potent activation capable of inducing depolarization block (sustained depolarization leading to voltage-gated

channel inactivation).
The Desensitization Paradox

A critical feature of Anabasine's mechanism is its ability to drive receptors into a desensitized state (non-conducting high-affinity state) often more effectively than it drives opening.

  • Mechanism: Prolonged occupancy stabilizes a conformation where the channel pore is occluded, despite the ligand being bound.

  • Implication: In therapeutic contexts, Anabasine may act functionally as an antagonist by silencing receptor populations via desensitization, a phenomenon termed "functional antagonism."

Visualization of Signaling Kinetics

The following diagram illustrates the kinetic transitions of the nAChR upon Anabasine binding. Note the transition from the Resting (Closed) state to the Activated (Open) state, and the rapid shunt to the Desensitized (Closed) state.

Anabasine_Mechanism Resting Resting State (Closed Channel) Bound Ligand-Bound Intermediate Resting->Bound Anabasine Binding (Fast Association) Open Activated State (Ion Flux: Na+/Ca2+) Bound->Open Isomerization (Gating) Desensitized Desensitized State (High Affinity/Closed) Bound->Desensitized Allosteric Transition Open->Bound Deactivation Open->Desensitized Fast Desensitization Desensitized->Resting Slow Recovery

Figure 1: Kinetic state model of nAChR activation and desensitization by Anabasine HCl. The pathway highlights the rapid transition to the desensitized state, a dominant feature of its pharmacology.

Experimental Validation Workflows

To rigorously characterize Anabasine HCl, two complementary protocols are required: Radioligand Binding (for affinity) and Patch Clamp Electrophysiology (for functional efficacy).

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the inhibition constant (


) for specific subtypes.
  • Membrane Preparation:

    • Homogenize rat brain cortex (for

      
      ) or hippocampus (for 
      
      
      
      ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
    • Centrifuge at 40,000 x g for 20 min; resuspend pellet.

  • Incubation:

    • 
      :  Incubate membranes with 
      
      
      
      -Cytisine (~1 nM) and varying concentrations of Anabasine HCl (
      
      
      to
      
      
      M).
    • 
      :  Incubate membranes with 
      
      
      
      -
      
      
      -Bungarotoxin (~1 nM) and Anabasine HCl.
    • Nonspecific Binding: Define using 10

      
      M Nicotine or Epibatidine.
      
    • Incubate for 75 min at 4°C (to minimize proteolysis and desensitization artifacts).

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces nonspecific binding).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol B: Whole-Cell Patch Clamp Electrophysiology

Objective: Measure


 and desensitization kinetics (

).
  • Cell System: Use HEK293 cells stably expressing human

    
     or 
    
    
    
    nAChRs.
  • Recording Setup:

    • Pipette Solution (Intracellular): 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.2 (Cs+ blocks K+ channels to isolate nAChR current).

    • Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM

      
      , 1 mM 
      
      
      
      , 10 mM HEPES, 10 mM Glucose, pH 7.4.
    • Holding Potential: Clamp cells at -60 mV .

  • Agonist Application:

    • Critical Step: Use a fast-perfusion system (e.g., piezo-driven theta tube) with exchange times <20 ms. Slow application will mask the peak current due to rapid

      
       desensitization.
      
    • Apply Anabasine HCl for 2 seconds; wash for 60 seconds between sweeps.

  • Data Acquisition:

    • Filter at 1-2 kHz; digitize at 5-10 kHz.

    • Normalize peak currents to the response of a saturating dose of Acetylcholine (1 mM).

Visualization of Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Binding (Affinity) cluster_1 Phase 2: Function (Efficacy) Membrane Membrane Prep (Cortex/Hippocampus) Incubation Incubate with Radioligand + Anabasine Membrane->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Ki_Calc Calculate Ki (Cheng-Prusoff) Filtration->Ki_Calc Cell HEK293 Cells (Expressing nAChR) Patch Whole-Cell Patch (Vh = -60 mV) Cell->Patch Perfusion Fast Perfusion (<20ms Exchange) Patch->Perfusion Analysis Measure Peak (Imax) & Decay (Tau) Perfusion->Analysis

Figure 2: Dual-stream validation workflow. Phase 1 quantifies binding affinity, while Phase 2 resolves functional potency and kinetic properties.

Quantitative Data Synthesis

The following table summarizes the affinity (


) and potency (

) of Anabasine HCl across key subtypes. Note the high affinity for

compared to the muscle type, and the variance in

data depending on the radioligand used.
Receptor SubtypeParameterValue (Approx.)Reference Context
Rat


58 nM Displacement of

-

-Bungarotoxin [1]
Rat


260 nM Displacement of

-Cytisine [1]
Human Muscle (

)

0.7

M
TE671 Cell Depolarization [2]
Fish Muscle

7.2

M
Displacement of

-Bungarotoxin [1]

Interpretation: Anabasine is approximately 4.5-fold more selective for


 over 

in terms of binding affinity. However, its functional potency (

) is often lower (higher micromolar range) due to partial agonism and rapid desensitization, particularly at

.

References

  • Kem, W. R., et al. (1997). Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors.[1][3] Journal of Pharmacology and Experimental Therapeutics.[3]

  • PubChem. 2-(Piperidin-2-yl)pyridine | C10H14N2.[4] National Library of Medicine. Available at: [Link]

Sources

Pharmacological differences between Anabasine hydrochloride and Nicotine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists, Toxicologists Version: 1.0

Executive Summary

This guide delineates the pharmacological, pharmacokinetic, and toxicological distinctions between Nicotine (3-(1-methyl-2-pyrrolidinyl)pyridine) and Anabasine (3-(2-piperidinyl)pyridine). While both are Nicotiana alkaloids acting as nicotinic acetylcholine receptor (nAChR) agonists, their structural divergence—specifically the substitution of a pyrrolidine ring (nicotine) with a piperidine ring (anabasine)—drives significant differences in receptor subtype selectivity, metabolic fate, and toxicological profiles.

Key Takeaway: Anabasine exhibits a distinct receptor profile with lower potency at the addiction-linked


 subtype but higher relative potency at the 

subtype compared to nicotine.[1] Crucially, anabasine is not metabolized into cotinine, establishing it as the gold-standard biomarker for distinguishing combusted tobacco use from Nicotine Replacement Therapy (NRT).

Molecular Pharmacology: Structure-Activity Relationships

Structural Divergence

The core pharmacological differences stem from the steric and conformational properties of the non-aromatic ring.

  • Nicotine: Contains a 5-membered pyrrolidine ring . The N-methyl group and the flexibility of the pyrrolidine ring allow for optimal binding into the "tyrosine cage" of the

    
     nAChR binding site.
    
  • Anabasine: Contains a 6-membered piperidine ring . This larger, more rigid ring imposes steric constraints that reduce affinity for high-affinity

    
     sites but accommodates the binding requirements of homomeric 
    
    
    
    receptors more effectively than nicotine.
Receptor Selectivity and Signaling

Nicotine acts as a high-affinity, full agonist at heteromeric


 receptors, driving the dopaminergic reward pathway. Anabasine, conversely, displays a "partial agonist" profile at 

with significantly lower potency (~10-fold less than nicotine), contributing to its lower abuse potential. However, anabasine demonstrates higher relative potency/efficacy at homomeric

receptors, which are implicated in cognitive enhancement and anti-inflammatory pathways.

ReceptorSignaling Nicotine Nicotine (Pyrrolidine Ring) a4b2 α4β2 nAChR (High Affinity) Nicotine->a4b2 High Potency Full Agonist a7 α7 nAChR (Low Affinity) Nicotine->a7 Low Potency Anabasine Anabasine (Piperidine Ring) Anabasine->a4b2 Lower Potency (~10x less) Anabasine->a7 Higher Relative Potency vs Nicotine DA_Release VTA Dopamine Release (Reward/Addiction) a4b2->DA_Release Strong Activation Cognition Glutamate Release (Cognition/Anti-inflammatory) a7->Cognition Modulation

Figure 1: Differential receptor binding and downstream signaling pathways. Nicotine preferentially drives the addiction-related


 pathway, whereas Anabasine shows a shifted profile with reduced 

activity and enhanced

interaction relative to nicotine.[1]

Pharmacokinetics and Metabolism[2][3]

The metabolic divergence between these two alkaloids is the basis for their use in forensic and clinical testing.

Metabolic Pathways[4]
  • Nicotine: Primarily metabolized by CYP2A6 to Cotinine (70-80%), which is further oxidized to trans-3'-hydroxycotinine.

  • Anabasine: Is NOT metabolized to cotinine.[2] It undergoes N-oxidation to Anabasine-N-oxide , N-methylation, and glucuronidation.

This absence of cotinine formation from anabasine is the critical "negative control" in bioanalysis.

Metabolism Nicotine Nicotine CYP2A6 CYP2A6 Nicotine->CYP2A6 Anabasine Anabasine UGT UGT Enzymes Anabasine->UGT Cotinine Cotinine (Major Biomarker) Anabasine->Cotinine NO PATHWAY Ana_NOxide Anabasine-N-oxide Anabasine->Ana_NOxide Oxidation CYP2A6->Cotinine Primary Route Ana_Gluc Anabasine-Glucuronide UGT->Ana_Gluc Conjugation OH_Cotinine 3-OH-Cotinine Cotinine->OH_Cotinine

Figure 2: Metabolic divergence. Note the strict absence of a pathway converting Anabasine to Cotinine, enabling the differentiation of NRT users from tobacco users.

Quantitative PK Comparison
ParameterNicotineAnabasine HClClinical Implication
Half-Life (

)
~2 hours~16–20 hoursAnabasine has a wider detection window; accumulation may occur with chronic exposure.
Major Metabolite Cotinine (

~16h)
Anabasine-N-oxideCotinine is the standard for nicotine exposure; Anabasine is the standard for tobacco exposure.
Renal Excretion pH-dependent (faster in acidic urine)pH-dependentUrinary acidification accelerates excretion for both.
Bioavailability High (inhalation/buccal)High (oral/buccal)Anabasine is readily absorbed from tobacco smoke and oral extracts.

Toxicology and Safety Profile

While both alkaloids are toxic, their lethality and specific organ risks differ.

  • Acute Lethality: Nicotine is historically cited as highly toxic (LD50 ~0.3 mg/kg IV in mice, though human tolerance is higher). Anabasine has a higher LD50 (~11–16 mg/kg IV in mice), indicating it is less potent regarding acute lethality.

  • Teratogenicity: Anabasine is a known teratogen in livestock (causing "crooked calf disease" or cleft palate) via inhibition of fetal movement (desensitization of neuromuscular nAChRs). Nicotine shares teratogenic risks but anabasine's specific skeletal deformation profile is well-documented in veterinary toxicology.

Bioanalytical Applications: The "Smoker vs. NRT" Protocol

The Challenge

Patients on Nicotine Replacement Therapy (NRT) will test positive for Nicotine and Cotinine. To verify smoking cessation compliance, one must detect a tobacco-specific alkaloid that is absent in purified NRT products.

Experimental Workflow (LC-MS/MS)

Objective: Simultaneous quantification of Nicotine, Cotinine, and Anabasine in human urine.

Reagents:

  • Standards: Anabasine HCl (>98%), Nicotine, Cotinine.

  • Internal Standards: Anabasine-d4, Cotinine-d3.

  • Mobile Phase A: 10mM Ammonium Acetate (pH 9.8).

  • Mobile Phase B: Acetonitrile.

Protocol Steps:

  • Sample Prep: Aliquot 200 µL urine. Add 20 µL Internal Standard mix.

  • Hydrolysis (Optional but Recommended): Add

    
    -glucuronidase and incubate at 37°C for 2 hours to measure total anabasine (improves sensitivity).
    
  • Extraction: Perform Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange cartridges (e.g., Oasis MCX).

    • Wash: 2% Formic acid, then Methanol.

    • Elute: 5% Ammonium Hydroxide in Methanol.

  • LC-MS/MS Analysis:

    • Column: C18 or HILIC (e.g., Waters XBridge C18).

    • Transitions (MRM):

      • Nicotine: 163.1

        
         130.1
        
      • Cotinine: 177.1

        
         80.1
        
      • Anabasine: 163.1

        
         120.1 (Note: Isobaric with nicotine; chromatographic separation is critical).
        
Interpretation Logic

DecisionTree Start Urine Analysis Results CheckNic Nicotine / Cotinine Detected? Start->CheckNic CheckAna Anabasine Detected? (> 2 ng/mL) CheckNic->CheckAna Yes NonSmoker Non-User CheckNic->NonSmoker No Smoker Current Tobacco User CheckAna->Smoker Yes NRT NRT User (Compliant) CheckAna->NRT No

Figure 3: Decision tree for interpreting urinary alkaloid panels. Anabasine serves as the definitive discriminator.

References

  • Kem, W. R., et al. (2006). Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine.[3] Journal of Pharmacology and Experimental Therapeutics. Link

  • Jacob, P., et al. (2002).[4] Anabasine and anatabine as biomarkers for tobacco use during nicotine replacement therapy.[5][6][7][8][9] Cancer Epidemiology, Biomarkers & Prevention. Link

  • Hukkanen, J., et al. (2005). Metabolism and disposition kinetics of nicotine.[10] Pharmacological Reviews. Link

  • Benowitz, N. L., et al. (2014). Nicotine-like behavioral effects of the minor tobacco alkaloids nornicotine, anabasine, and anatabine in male rodents.[7][11][12] Pharmacology Biochemistry and Behavior.[7] Link

  • Taghavi, S., et al. (2016). Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography-Mass Spectrometry.[7][9] Chemical Research in Toxicology. Link

Sources

The Piperidine-Pyridine Alkaloids: A Journey from Ancient Rituals to Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine-pyridine alkaloids, a fascinating class of natural products, are characterized by the fusion of a pyridine ring with a piperidine or a structurally related nitrogen-containing heterocycle. These compounds have a rich history, deeply intertwined with human culture, from the ritualistic use of tobacco in ancient civilizations to their contemporary applications in medicine and agriculture. The most prominent member of this family is (S)-nicotine, the primary psychoactive component of tobacco (Nicotiana tabacum). However, the structural diversity of this class extends to other notable alkaloids such as anabasine, nornicotine, and anatabine, each with its unique biological activity profile.

This technical guide provides a comprehensive overview of the history, discovery, biosynthesis, chemical synthesis, and structure-activity relationships of piperidine-pyridine alkaloids. It is designed to be a valuable resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development, offering insights into the scientific journey that has transformed these molecules from botanical curiosities into valuable pharmacological tools and therapeutic leads.

A Historical Perspective: From Discovery to Structural Elucidation

The story of piperidine-pyridine alkaloids is largely synonymous with the history of tobacco. Indigenous peoples of the Americas have used tobacco for centuries in spiritual and medicinal practices. The introduction of tobacco to Europe in the 16th century by the French diplomat Jean Nicot de Villemain, from whom nicotine derives its name, marked the beginning of its global spread and scientific scrutiny.[1]

The timeline of key discoveries is as follows:

  • 1828: Nicotine was first isolated from tobacco leaves by German chemists Wilhelm Heinrich Posselt and Karl Ludwig Reimann.[2]

  • 1843: The empirical formula of nicotine (C10H14N2) was determined by Louis-Henri-Frédéric Melsens.[2]

  • 1893: The correct chemical structure of nicotine was proposed by Adolf Pinner.[2]

  • 1904: The first successful synthesis of nicotine was achieved by Amé Pictet and A. Rotschy, confirming its structure.[2]

  • 1929: Anabasine was first isolated from the plant Anabasis aphylla by A. P. Orekhov.[3]

  • 1931: The structure of anabasine was elucidated by Orekhov and G. P. Men'shikov.[4]

These seminal discoveries laid the groundwork for a deeper understanding of the chemistry and biology of this important class of alkaloids.

The Intricate Pathways of Biosynthesis

The biosynthesis of piperidine-pyridine alkaloids is a testament to the elegance of nature's chemical machinery. The pathways for nicotine and anabasine, the two most studied alkaloids in this class, share a common precursor for the pyridine ring but diverge in the origin of their saturated heterocyclic moiety.

Nicotine Biosynthesis

The biosynthesis of nicotine primarily occurs in the roots of the tobacco plant and involves two distinct pathways that converge to form the final molecule.[5][6]

  • The Pyridine Ring Pathway: The pyridine ring of nicotine originates from nicotinic acid, which is synthesized via the nicotinamide adenine dinucleotide (NAD) pathway.[7][8] Key enzymes in this pathway include aspartate oxidase (AO), quinolinate synthase (QS), and quinolinate phosphoribosyltransferase (QPT).[4]

  • The Pyrrolidine Ring Pathway: The pyrrolidine ring is derived from the amino acid ornithine.[9] Ornithine is decarboxylated by ornithine decarboxylase (ODC) to form putrescine. Putrescine is then methylated by putrescine N-methyltransferase (PMT) to yield N-methylputrescine, which is subsequently oxidized by N-methylputrescine oxidase (MPO) to form the N-methyl-Δ¹-pyrrolinium cation.[8]

  • Condensation: The final step involves the condensation of the N-methyl-Δ¹-pyrrolinium cation with a derivative of nicotinic acid, a reaction mediated by enzymes such as A622 (an isoflavone reductase-like protein) and berberine bridge enzyme-like (BBL) proteins.[10][11]

Nicotine Biosynthesis cluster_pyridine Pyridine Ring Pathway cluster_pyrrolidine Pyrrolidine Ring Pathway Aspartate Aspartate Quinolinic Acid Quinolinic Acid Aspartate->Quinolinic Acid AO, QS Nicotinic Acid Nicotinic Acid Quinolinic Acid->Nicotinic Acid QPT Nicotine Nicotine Nicotinic Acid->Nicotine Condensation (A622, BBL) Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC N-Methylputrescine N-Methylputrescine Putrescine->N-Methylputrescine PMT N-Methyl-Δ¹-pyrrolinium N-Methyl-Δ¹-pyrrolinium N-Methylputrescine->N-Methyl-Δ¹-pyrrolinium MPO N-Methyl-Δ¹-pyrrolinium->Nicotine

Caption: Simplified overview of the nicotine biosynthetic pathway.

Anabasine Biosynthesis

The biosynthesis of anabasine also utilizes nicotinic acid for its pyridine ring. However, the piperidine ring is derived from the amino acid lysine.[2]

  • The Pyridine Ring Pathway: This is the same pathway as in nicotine biosynthesis, starting from aspartate to produce nicotinic acid.

  • The Piperidine Ring Pathway: Lysine is decarboxylated by lysine decarboxylase to form cadaverine. Cadaverine is then oxidized to 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine.[2]

  • Condensation: Δ¹-piperideine then condenses with a derivative of nicotinic acid to form anabasine.[12]

Anabasine Biosynthesis cluster_pyridine_anabasine Pyridine Ring Pathway cluster_piperidine Piperidine Ring Pathway Aspartate Aspartate Quinolinic Acid Quinolinic Acid Aspartate->Quinolinic Acid AO, QS Nicotinic Acid Nicotinic Acid Quinolinic Acid->Nicotinic Acid QPT Anabasine Anabasine Nicotinic Acid->Anabasine Condensation Lysine Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Δ¹-piperideine Δ¹-piperideine Cadaverine->Δ¹-piperideine Oxidation & Cyclization Δ¹-piperideine->Anabasine

Caption: Simplified overview of the anabasine biosynthetic pathway.

The Art of Chemical Synthesis: Constructing Complexity

The total synthesis of piperidine-pyridine alkaloids has been a long-standing challenge and a fertile ground for the development of new synthetic methodologies. The approaches have evolved from classical, multi-step sequences to more elegant and efficient strategies, including asymmetric and catalytic methods.

Synthesis of Nicotine and its Analogues

The initial synthesis by Pictet and Rotschy was a landmark achievement.[13] Modern synthetic routes often focus on the stereoselective construction of the pyrrolidine ring and its attachment to the pyridine core. Key strategies include:

  • Hofmann-Löffler Reaction: An iodine-mediated C-H amination reaction has been effectively used for the enantioselective synthesis of nicotine.[14]

  • Cyclization of Diol Derivatives: A practical approach involves the cyclization of mesylated 1-(3-pyridinyl)-1,4-diol derivatives to form the pyrrolidine ring.[7]

  • Microwave-Assisted Iridium-Catalyzed N-Heterocyclization: This green chemistry approach utilizes microwave irradiation to facilitate the iridium-catalyzed reaction of 1,4-diols with amines to construct the pyrrolidine ring of nicotine analogues.[3]

Synthesis of Anabasine and its Analogues

The synthesis of anabasine and its derivatives has also attracted considerable attention, with a focus on enantioselective methods.

  • Chiral Pool-Based Synthesis: Enantiopure starting materials, such as phenylglycinol-derived lactams, have been used as versatile building blocks for the enantioselective synthesis of various piperidine alkaloids, including anabasine precursors.[5][15]

  • Stereoselective Mannich Reactions: This powerful C-C bond-forming reaction has been employed to construct the chiral piperidine core of anabasine and its analogues with high stereocontrol.[1][16]

  • Palladium-Catalyzed Reactions: A series of palladium-catalyzed reactions, including intramolecular Heck arylations, have been utilized to prepare conformationally constrained analogues of anabasine.[17][18]

Structure-Activity Relationships: Decoding the Molecular Interactions

The biological activity of piperidine-pyridine alkaloids is primarily mediated through their interaction with nicotinic acetylcholine receptors (nAChRs).[19] These ligand-gated ion channels are widely distributed in the central and peripheral nervous systems and are involved in a variety of physiological processes.[20]

The structure-activity relationship (SAR) of these alkaloids is complex and depends on several factors:

  • The Pyridine Ring: The pyridine nitrogen is crucial for binding to the nAChR, acting as a hydrogen bond acceptor.[21]

  • The Saturated Heterocycle: The size and conformation of the pyrrolidine or piperidine ring influence the binding affinity and subtype selectivity.[9] For example, modifications to the pyrrolidine ring of nicotine can significantly alter its binding affinity.[9]

  • The Linker: The stereochemistry of the bond connecting the two rings is critical for activity. The (S)-enantiomer of nicotine is significantly more potent than the (R)-enantiomer.

  • Substitutions: The addition of substituents to either ring can modulate the pharmacological profile. For instance, 6-methylnicotine exhibits a higher affinity for nAChRs than nicotine itself.[7]

Table 1: Comparative Pharmacological Properties of Key Piperidine-Pyridine Alkaloids

AlkaloidPrimary nAChR Subtype AffinityKey Pharmacological Effects
(S)-Nicotine α4β2, α7CNS stimulant, addictive properties
(S)-Anabasine α7 selective agonistPotential for treating schizophrenia, lower toxicity than nicotine.[7]
(S)-Nornicotine α7, α4β2, α3β4Contributes to the neuropharmacological effects of tobacco.
Anatabine α4β2, α7Anti-inflammatory properties

Experimental Protocol: Isolation and Analysis of Nicotine from Tobacco

This section provides a detailed protocol for the extraction, purification, and analysis of nicotine from tobacco leaves, a common starting point for research on this class of alkaloids.

Materials and Equipment
  • Dried tobacco leaves

  • Dichloromethane (CH2Cl2)

  • 5% Sodium hydroxide (NaOH) solution

  • Anhydrous potassium carbonate (K2CO3)

  • Ethanolic picric acid solution

  • Beakers, separatory funnel, filter paper

  • Rotary evaporator

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • High-Performance Liquid Chromatograph (HPLC) with UV detector

Step-by-Step Methodology
  • Extraction:

    • Grind 10 g of dried tobacco leaves into a fine powder.

    • In a beaker, add the tobacco powder to 100 mL of 5% NaOH solution and stir for 20 minutes. This deprotonates the nicotine to its free base form, which is more soluble in organic solvents.[22]

    • Filter the mixture and press the solid residue to recover the maximum amount of the aqueous extract.

    • Transfer the filtrate to a separatory funnel and add 50 mL of dichloromethane.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate and collect the lower organic layer (dichloromethane).

    • Repeat the extraction of the aqueous layer twice more with 50 mL portions of dichloromethane.

    • Combine the organic extracts.

  • Purification:

    • Dry the combined organic extract over anhydrous potassium carbonate for 30 minutes.

    • Filter the solution to remove the drying agent.

    • Evaporate the dichloromethane using a rotary evaporator to obtain crude nicotine as an oily residue.[23]

    • For further purification, dissolve the crude nicotine in ethanol and add an ethanolic solution of picric acid. Nicotine dipicrate will precipitate out of the solution.[23]

    • Collect the nicotine dipicrate crystals by filtration and recrystallize from hot ethanol.

  • Analysis:

    • GC-MS Analysis:

      • Prepare a dilute solution of the purified nicotine (or crude extract) in a suitable solvent (e.g., methanol).

      • Inject an aliquot into the GC-MS system.

      • Typical GC conditions: A capillary column (e.g., DB-5ms), an initial oven temperature of 100°C held for 2 minutes, then ramped to 250°C at 10°C/min.

      • The mass spectrometer can be operated in electron ionization (EI) mode.

      • Identify nicotine by its retention time and comparison of its mass spectrum with a reference spectrum (characteristic fragments at m/z 84, 133, 162).[24]

    • HPLC Analysis:

      • Prepare standard solutions of nicotine of known concentrations.

      • Dissolve the sample in the mobile phase.

      • Typical HPLC conditions: A C18 reversed-phase column, a mobile phase of methanol and water with a buffer (e.g., phosphate buffer), and UV detection at 254 nm.

      • Quantify the nicotine content by comparing the peak area of the sample to a calibration curve generated from the standard solutions.

Experimental Workflow Start Start Grind Tobacco Leaves Grind Tobacco Leaves Start->Grind Tobacco Leaves Extraction Extraction Drying (K2CO3) Drying (K2CO3) Extraction->Drying (K2CO3) Purification Purification Crude Nicotine Crude Nicotine Purification->Crude Nicotine Analysis Analysis End End Analysis->End Alkaline Extraction (NaOH) Alkaline Extraction (NaOH) Grind Tobacco Leaves->Alkaline Extraction (NaOH) Liquid-Liquid Extraction (CH2Cl2) Liquid-Liquid Extraction (CH2Cl2) Alkaline Extraction (NaOH)->Liquid-Liquid Extraction (CH2Cl2) Liquid-Liquid Extraction (CH2Cl2)->Extraction Solvent Evaporation Solvent Evaporation Drying (K2CO3)->Solvent Evaporation Solvent Evaporation->Purification Picrate Salt Formation (Optional) Picrate Salt Formation (Optional) Crude Nicotine->Picrate Salt Formation (Optional) Purified Nicotine Purified Nicotine Picrate Salt Formation (Optional)->Purified Nicotine GC-MS Analysis GC-MS Analysis Purified Nicotine->GC-MS Analysis HPLC Analysis HPLC Analysis Purified Nicotine->HPLC Analysis GC-MS Analysis->Analysis HPLC Analysis->Analysis

Sources

Binding affinity of 2-(Piperidin-2-yl)pyridine hydrochloride to alpha-7 receptors

Technical Guide: Binding Affinity Profile of 2-(Piperidin-2-yl)pyridine Hydrochloride at Nicotinic Acetylcholine Receptors

Executive Summary

This technical guide provides a comprehensive analysis of the binding affinity and pharmacological profile of 2-(Piperidin-2-yl)pyridine hydrochloride (commonly known as Anabasine HCl ) at the alpha-7 nicotinic acetylcholine receptor (

While structurally homologous to nicotine, Anabasine exhibits a distinct pharmacological profile.[1] Unlike nicotine, which demonstrates high selectivity for







Chemical and Pharmacological Identity[2][3][4][5][6]

Compound Name: 2-(Piperidin-2-yl)pyridine hydrochloride Common Name: Anabasine Hydrochloride CAS Number: 53912-89-3 (for the HCl salt) Molecular Formula:

Structural Significance

The molecule consists of a pyridine ring linked to a piperidine ring. The hydrochloride salt form is utilized in research to ensure aqueous solubility and stability. The pharmacophore relies on the cationic center (protonated nitrogen on the piperidine ring) interacting with the aromatic cage of the receptor's orthosteric binding site.

Binding Affinity and Selectivity Profile

The binding affinity of Anabasine to



Quantitative Data Summary

The following data synthesizes competitive binding assays performed on rat brain membranes and recombinant expression systems.

LigandTarget ReceptorBinding Affinity (

)
Functional Potency (

)
Efficacy (vs ACh)
Anabasine HCl

nAChR
58 nM ~0.7 - 2.0

M
Partial Agonist
Anabasine HCl

nAChR
260 nM> 5.0

M
Partial Agonist
Nicotine

nAChR
~2,000 - 4,000 nM~12

M
Partial Agonist
Nicotine

nAChR
1 - 10 nM~0.5

M
Full Agonist

-Bungarotoxin

nAChR
< 1 nMN/A (Antagonist)Antagonist

Key Insight: Anabasine exhibits a significantly higher affinity (lower





Mechanism of Action: Orthosteric Modulation

Anabasine binds to the orthosteric site located at the interface of the



  • Binding Event: The protonated piperidine nitrogen of Anabasine interacts with the tryptophan-rich sensory loop (Loop C) of the

    
     subunit.
    
  • Conformational Change: Binding induces a rotation of the extracellular domain, opening the transmembrane pore.

  • Ion Flux: The

    
     channel has high permeability to Calcium (
    
    
    ), significantly higher than heteromeric nAChRs.
  • Desensitization:

    
     receptors desensitize extremely rapidly (milliseconds) upon agonist binding. Anabasine binding leads to a transient opening followed by a stable desensitized state.
    
Signaling Pathway Visualization

The following diagram illustrates the downstream effects of Anabasine binding, highlighting the calcium-dependent signaling unique to

Alpha7_SignalingAnabasineAnabasine HClReceptorα7 nAChR(Homopentamer)Anabasine->ReceptorOrthosteric BindingChannelOpenChannel Opening(Cation Influx)Receptor->ChannelOpenJAK2JAK2 RecruitmentReceptor->JAK2Metabotropic SignalingCaInfluxHigh Ca2+ InfluxChannelOpen->CaInfluxDepolarizationMembraneDepolarizationChannelOpen->DepolarizationCaMCalmodulin (CaM)CaInflux->CaMCaMKIICaMKII ActivationCaM->CaMKIICREBCREB PhosphorylationCaMKII->CREBGeneExpGene Expression(Neuroprotection/Plasticity)CREB->GeneExpSTAT3STAT3 ActivationJAK2->STAT3AntiInflamAnti-InflammatoryResponseSTAT3->AntiInflam

Figure 1: Signal transduction pathway initiated by Anabasine binding to

Experimental Protocol: Radioligand Binding Assay

To experimentally verify the binding affinity (

[

I]-

-Bungarotoxin Displacement Assay


Reagents and Materials
  • Radioligand: [

    
    I]-
    
    
    -Bungarotoxin (Specific Activity ~2000 Ci/mmol).
  • Receptor Source: Rat brain membranes (hippocampus/cortex) or HEK293 cells stably expressing human

    
     nAChR.
    
  • Test Compound: Anabasine Hydrochloride (dissolved in assay buffer).

  • Non-Specific Control: Nicotine (1 mM) or Methyllycaconitine (MLA, 10

    
    M).
    
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    , 0.1% BSA, pH 7.4.
Step-by-Step Workflow
  • Membrane Preparation:

    • Homogenize tissue in ice-cold sucrose buffer.

    • Centrifuge at 1,000 x g (10 min) to remove debris.

    • Centrifuge supernatant at 40,000 x g (20 min) to pellet membranes.

    • Resuspend pellet in Assay Buffer.

  • Incubation:

    • Prepare tubes containing:

      • Total Binding: Membrane + [

        
        I]-
        
        
        -Bgtx (2 nM).
      • Non-Specific Binding (NSB): Membrane + [

        
        I]-
        
        
        -Bgtx + Excess MLA (10
        
        
        M).
      • Experimental: Membrane + [

        
        I]-
        
        
        -Bgtx + Anabasine HCl (Concentration range:
        
        
        M to
        
        
        M).
    • Incubate at 37°C for 2 hours (equilibrium is slow for

      
      -Bgtx).
      
  • Termination:

    • Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific filter binding.

    • Wash filters 3x with ice-cold buffer.

  • Quantification:

    • Measure radioactivity (CPM) using a Gamma Counter.

Data Analysis (Self-Validating Logic)

To ensure the data is valid, calculate the Specific Binding (


Convert CPM to % Inhibition. Plot % Inhibition vs. Log[Anabasine]. Determine


Cheng-Prusoff Equation
  • Where

    
     is the concentration of [
    
    
    I]-
    
    
    -Bgtx used (e.g., 2 nM).
  • Where

    
     is the dissociation constant of 
    
    
    -Bgtx (typically ~0.4 - 1.0 nM).
Workflow Diagram

Binding_Assay_WorkflowPrepMembrane Prep(Rat Brain/HEK293)MixIncubation(Membrane + 125I-Bgtx+ Anabasine)Prep->MixAdd ReagentsFilterFiltration(GF/B + 0.5% PEI)Mix->Filter2 hrs @ 37°CWashWash Step(3x Ice Cold Buffer)Filter->WashCountGamma Counting(CPM Measurement)Wash->CountCalcData Analysis(Cheng-Prusoff)Count->Calc

Figure 2: Workflow for the competitive radioligand binding assay to determine Anabasine affinity.

Implications for Drug Development[5][6][7]

The binding profile of Anabasine HCl presents specific opportunities and challenges in drug discovery:

  • Cognitive Enhancement: The

    
     receptor is a primary target for treating cognitive deficits in Schizophrenia and Alzheimer's. Anabasine's ability to activate 
    
    
    (albeit with rapid desensitization) suggests potential for modulation of glutamatergic release and synaptic plasticity.
  • Anti-Inflammatory Pathway: Activation of

    
     on macrophages inhibits the release of pro-inflammatory cytokines (TNF-
    
    
    , IL-1
    
    
    ) via the Cholinergic Anti-inflammatory Pathway. Anabasine serves as a probe to test non-neuronal
    
    
    modulation.
  • Toxicity vs. Therapy: While Anabasine is a potent insecticide and teratogen, its derivative structures (e.g., GTS-21) are designed to retain the

    
     affinity while improving the safety profile and reducing 
    
    
    cross-reactivity.

References

  • Kem, W. R., et al. (1997). "Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors."[2] Journal of Pharmacology and Experimental Therapeutics, 283(3), 979-992.[2] Link

  • Tocris Bioscience. "(+)-Anabasine hydrochloride Product Information." Tocris Scientific Literature. Link

  • Papke, R. L., et al. (2009). "Activation and Desensitization of Nicotinic alpha7-type Acetylcholine Receptors by Benzylidene Anabaseines and Nicotine." Journal of Pharmacology and Experimental Therapeutics, 329(2), 791-807. Link

  • BindingDB. "Binding Affinity Data for 2-(Piperidin-2-yl)pyridine." BindingDB Database.[3] Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link

Toxicological Profile and LD50 of Anabasine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development & Safety Assessment

Executive Summary

Anabasine hydrochloride (C₁₀H₁₄N₂·HCl) is a piperidine alkaloid and a structural isomer of nicotine, primarily isolated from Nicotiana glauca (Tree Tobacco).[1] While historically utilized as a botanical insecticide, its current relevance lies in pharmacology as a high-affinity nicotinic acetylcholine receptor (nAChR) agonist and a biomarker for tobacco consumption.[2]

This guide provides a rigorous technical analysis of Anabasine HCl’s toxicological parameters, specifically its LD50, mechanism of action, and teratogenic potential. It is designed for researchers requiring precise data for experimental design, risk assessment, and safety protocol development.

Chemical & Pharmacological Basis[2][3][4][5]

Identity & Stability: Anabasine exists as a liquid base but is frequently handled as the hydrochloride salt to improve stability and water solubility.

  • IUPAC Name: 3-(piperidin-2-yl)pyridine hydrochloride[3]

  • CAS Number: 15251-47-5 (HCl salt); 494-52-0 (Base)

  • Stability: The free base oxidizes rapidly (browning) upon air/light exposure. The hydrochloride salt is stable when stored desiccated at -20°C.[3]

Mechanism of Action (MOA): Anabasine acts as a full agonist at nicotinic acetylcholine receptors (nAChRs).[2][4][3] It exhibits high affinity for:

  • Neuronal

    
     and 
    
    
    
    subtypes:
    Leading to CNS stimulation, cognitive modulation, and seizure induction at high doses.
  • Skeletal Muscle

    
     subtypes:  Causing initial depolarization (fasciculations) followed by persistent depolarization blockade (paralysis).
    

Unlike nicotine, anabasine lacks the N-methyl group on the pyrrolidine ring (replaced by a piperidine ring), which alters its metabolic rate and receptor subtype selectivity profile.

Toxicological Profile
2.1 Acute Toxicity Data (LD50)

The toxicity of anabasine is enantiomer-dependent and varies significantly by route of administration.[1][5] It is classified as Category 2 (Fatal if swallowed) or Category 3 (Toxic if swallowed) depending on regulatory frameworks (GHS).

Table 1: Comparative LD50 and Toxicity Thresholds

SpeciesRouteDose / LD50Notes
Mouse Intravenous (IV)11 mg/kg (R-enantiomer)16 mg/kg (S-enantiomer)R-form is approx.[1][5] 1.5x more potent than S-form.
Dog Oral~50 mg/kg Causes ataxia and convulsions.
Guinea Pig SubcutaneousHigh Toxicity Reported to be more toxic than nicotine in this species.
Human Oral (Est.)~30–60 mg (Total Dose)Extrapolated from nicotine data; highly variable.

Critical Insight: The steep dose-response curve of anabasine means the window between a pharmacological effect and lethality is narrow. Experimental doses must be calculated based on lean body mass to avoid overdose.

2.2 Clinical Toxidrome (The Nicotinic Syndrome)

Anabasine poisoning follows a biphasic "stimulation-depression" pattern typical of ganglionic stimulants.

  • Phase 1 (Stimulation): Salivation, lacrimation, urination, defecation (SLUDGE), muscle fasciculations, tachycardia, hypertension, tremors.

  • Phase 2 (Depression/Blockade): Depolarizing neuromuscular blockade leading to flaccid paralysis, respiratory failure (diaphragmatic paralysis), bradycardia, hypotension, and asystole.

2.3 Developmental Toxicity (Teratogenicity)

Anabasine is a known teratogen in livestock, causing "Crooked Calf Disease" (arthrogyrposis).

  • Mechanism: Desensitization of fetal muscle nAChRs

    
     Inhibition of fetal movement during critical gestational windows 
    
    
    
    Fixed joint contractures and cleft palate.
  • Swine Model: Doses of 2.6 mg/kg administered twice daily during gestation days 43–53 induced severe defects.[3]

Visualizing the Mechanism

The following diagram illustrates the signaling cascade initiated by Anabasine, leading to both its pharmacological effects and toxicological endpoints.

Anabasine_MOA cluster_CNS CNS Pathway (Neuronal) cluster_PNS PNS Pathway (Neuromuscular) Anabasine Anabasine HCl nAChR nAChR Activation (Agonist Binding) Anabasine->nAChR Alpha7 α7 / α4β2 Receptors nAChR->Alpha7 Muscle_nAChR Skeletal Muscle nAChR nAChR->Muscle_nAChR Dopamine Catecholamine Release (DA, NE) Alpha7->Dopamine Seizures CNS Excitation / Seizures Dopamine->Seizures High Dose Depolarization Membrane Depolarization Muscle_nAChR->Depolarization Blockade Depolarizing Blockade (Desensitization) Depolarization->Blockade Sustained Agonism RespFailure Respiratory Paralysis Blockade->RespFailure

Figure 1: Mechanism of Action showing the bifurcation into CNS excitation and PNS neuromuscular blockade.

Experimental Methodology
Protocol 1: Preparation of Stable Stock Solutions

Anabasine HCl is hygroscopic and light-sensitive. Precise handling is required to ensure dosing accuracy.

  • Solvent Selection: Dissolve Anabasine HCl in sterile saline (0.9% NaCl) or PBS (pH 7.4) . Avoid DMSO unless necessary for high-concentration libraries, as it may alter membrane permeability in toxicity assays.

  • Concentration: Prepare a stock solution of 10 mM .

  • Filtration: Sterilize via 0.22 µm PVDF filter. Do not autoclave, as thermal degradation may occur.

  • Storage: Aliquot into amber glass vials (to prevent UV degradation) and store at -20°C. Use within 1 month.

Protocol 2: In Vivo Toxicity Assessment (Modified Up-and-Down)

Note: All in vivo work must comply with IACUC/local ethical guidelines. This outlines a theoretical framework based on OECD 425 for potent alkaloids.

Objective: Determine the Maximum Tolerated Dose (MTD) or LD50 with minimal animal usage.

  • Dose Selection: Start with a sentinel dose (e.g., 1 mg/kg IV or 5 mg/kg Oral) well below the estimated LD50.

  • Administration: Administer to a single animal. Observe for 48 hours.

    • If survival: Increase dose by a factor of 1.3x for the next animal.

    • If mortality: Decrease dose by a factor of 1.3x for the next animal.

  • Stopping Rule: Continue until 3 reversals of outcome (survival

    
     death) occur.
    
  • Calculation: Use the Dixon-Mood method to calculate LD50 from the reversal points.

Protocol 3: Safety & Emergency Response (Antidote Strategy)

There is no specific antidote for Anabasine.[6] Treatment is supportive.[6][7][8]

  • Muscarinic Symptoms (Bradycardia, Bronchorrhea): Administer Atropine (0.05 mg/kg IV).[7] Titrate until drying of secretions occurs.

  • Seizures: Administer Benzodiazepines (Diazepam or Lorazepam).

  • Respiratory Failure: Immediate mechanical ventilation is the only effective treatment for neuromuscular blockade.

Metabolism & Pharmacokinetics

Understanding the metabolic fate of Anabasine is crucial for interpreting toxicity and using it as a biomarker.

  • Primary Enzymes: Cytochrome P450 2A6 (CYP2A6) in humans and CYP2A13 in the respiratory tract.

  • Metabolites:

    • N-nitrosoanabasine (NAB): Formed via nitrosation; a weak carcinogen (IARC Group 3).[9]

    • Anabasine-N-oxide: Oxidative metabolite.

  • Excretion: Primarily renal. Acidification of urine enhances excretion by trapping the ionized form of the alkaloid.

Workflow Visualization: Toxicity Assessment

The following diagram outlines the decision logic for assessing Anabasine toxicity in a research setting.

Tox_Assessment Start Start Assessment Prep Prepare Stock (Amber Vial) Start->Prep Dose_Calc Calculate Sentinel Dose (1 mg/kg IV) Prep->Dose_Calc Admin Administer Dose Dose_Calc->Admin Observe Observe 48h Admin->Observe Decision Outcome? Observe->Decision Increase Increase Dose (1.3x) Decision->Increase Survival Decrease Decrease Dose (1.3x) Decision->Decrease Mortality Increase->Admin Stop Calculate LD50 (Dixon-Mood) Increase->Stop 3 Reversals Decrease->Admin Decrease->Stop 3 Reversals

Figure 2: Modified Up-and-Down Procedure for determining LD50 with minimal animal use.

References
  • Kem, W. R., et al. (2006). Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine. PubMed. [Link]

  • Green, B. T., et al. (2013).[10] Plant alkaloids that cause developmental defects through the disruption of cholinergic neurotransmission.[10] Birth Defects Research. [Link]

  • Mizrachi, N., et al. (2000). Fatal poisoning from Nicotiana glauca leaves: identification of anabasine by gas-chromatography/mass spectrometry. Journal of Forensic Sciences. [Link]

  • Benowitz, N. L., et al. (2023).[10][11] Simultaneous Measurement and Distribution Analysis of Urinary Nicotine... and Anabasine. NIH/PubMed Central. [Link]

Sources

Methodological & Application

Protocols for the synthesis of 2-(Piperidin-2-yl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocols for the Synthesis of 2-(Piperidin-2-yl)pyridine Hydrochloride

Executive Summary & Strategic Rationale

Target Molecule: 2-(Piperidin-2-yl)pyridine hydrochloride Common Name: Anabasine hydrochloride (Racemic) CAS (Free Base): 13078-04-1 | Structure: Pyridine ring coupled to a piperidine ring at the C2 position.

The synthesis of 2-(piperidin-2-yl)pyridine is a critical workflow in medicinal chemistry, particularly for programs targeting nicotinic acetylcholine receptors (nAChRs). While various biosynthetic and cross-coupling routes exist, the selective catalytic hydrogenation of 2,2'-bipyridine remains the "Gold Standard" for scalability, atom economy, and operational simplicity.

Why this Route?

  • Atom Economy: The hydrogenation route utilizes 2,2'-bipyridine (a widely available, inexpensive reagent) with hydrogen gas, generating zero carbon waste byproducts during the skeletal construction.

  • Selectivity Control: The primary challenge is preventing over-reduction to 2,2'-bipiperidine (dipiperidyl). This protocol utilizes Adams’ Catalyst (PtO₂) in glacial acetic acid, a system historically validated to favor the mono-reduced product under controlled pressure.

  • Purification Logic: The basicity difference between the product (secondary amine, pKa ~11) and the starting material (pyridine nitrogen, pKa ~5) is exploited for purification via fractional distillation and selective salt formation.

Chemical Reaction Pathway

The synthesis proceeds via the heterogeneous catalytic hydrogenation of one pyridine ring of the 2,2'-bipyridine system.

ReactionScheme Start 2,2'-Bipyridine (C10H8N2) Intermed Intermediate: Pyridinium Complex Start->Intermed Protonation Conditions H2 (3-4 atm) PtO2 (Adams' Cat.) Glacial AcOH RT, 12-24h Conditions->Intermed ProductBase 2-(Piperidin-2-yl)pyridine (Free Base) Intermed->ProductBase Selective Reduction FinalProduct 2-(Piperidin-2-yl)pyridine Hydrochloride ProductBase->FinalProduct Salt Formation SaltStep HCl / EtOH

Figure 1: Reaction scheme illustrating the selective reduction of 2,2'-bipyridine to the target hydrochloride salt.

Detailed Experimental Protocols

Protocol A: Selective Hydrogenation of 2,2'-Bipyridine

Safety Precaution: Hydrogen gas is highly flammable. Platinum dioxide (PtO₂) can ignite solvent vapors if added dry to a flammable solvent; always wet the catalyst with a small amount of water or add it under an inert atmosphere (nitrogen/argon).

Reagents & Equipment:

  • 2,2'-Bipyridine (Reagent Grade, >99%)[1]

  • Platinum(IV) Oxide (Adams' Catalyst, PtO₂)[2][3][4]

  • Glacial Acetic Acid (AcOH)

  • Parr Hydrogenation Apparatus (or high-pressure autoclave)

  • Celite® 545 filter aid

Step-by-Step Methodology:

  • Catalyst Preparation:

    • In a hydrogenation bottle, carefully place PtO₂ (0.5 g) .

    • Expert Tip: Add 2-3 mL of Glacial AcOH to the catalyst before adding the bulk reactant to prevent pyrophoric ignition.

  • Reactant Solubilization:

    • Dissolve 2,2'-bipyridine (10.0 g, 64 mmol) in Glacial Acetic Acid (50 mL) .

    • Transfer the solution to the hydrogenation bottle containing the catalyst.

  • Hydrogenation:

    • Connect the bottle to the Parr shaker.

    • Purge the system with Nitrogen (N₂) x3 times, then Hydrogen (H₂) x3 times to remove oxygen.

    • Pressurize to 40–50 psi (approx. 3 atm) .

    • Agitate at Room Temperature (20–25°C) .

    • Critical Checkpoint: Monitor H₂ uptake. The theoretical uptake for 3 equivalents of H₂ is approx. 4.3 L (at STP). Stop the reaction when the pressure drop corresponds to the theoretical calculation to prevent over-reduction to 2,2'-bipiperidine. Typically requires 12–24 hours .

  • Workup:

    • Vent the H₂ gas and purge with N₂.

    • Filter the mixture through a pad of Celite to remove the platinum catalyst. Wash the pad with a small amount of AcOH.

    • Concentrate the filtrate under reduced pressure (Rotavap) to remove most of the acetic acid, leaving a viscous syrup (acetate salt).

  • Basification & Extraction:

    • Cool the residue in an ice bath.

    • Slowly add 30% NaOH (aq) until the pH is strongly basic (pH > 12). This liberates the free base.

    • Extract with Diethyl Ether (3 x 50 mL) or Chloroform.

    • Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and evaporate the solvent to yield the crude oil.

  • Purification (Distillation):

    • Perform fractional vacuum distillation.

    • Collect the fraction boiling at 105–110°C at 2 mmHg (or ~276°C at atmospheric pressure, though vacuum is recommended to avoid decomposition).

    • Result: Colorless to pale yellow oil (Free Base).

Protocol B: Hydrochloride Salt Formation

Converting the oily free base to a crystalline hydrochloride salt ensures stability and facilitates precise dosing.

Methodology:

  • Dissolve the purified free base (approx. 5 g) in absolute ethanol (20 mL) .

  • Cool the solution to 0–5°C in an ice bath.

  • Acidification:

    • Option 1 (Gas): Bubble dry HCl gas through the solution until saturation.

    • Option 2 (Solution): Add 1.25 M HCl in Ethanol or 2.0 M HCl in Diethyl Ether dropwise. Add approx. 2.2 equivalents to ensure dihydrochloride formation, or control strictly for monohydrochloride.

  • Crystallization:

    • Add anhydrous Diethyl Ether dropwise until the solution becomes slightly turbid.

    • Store at -20°C overnight to precipitate the salt.

  • Isolation:

    • Filter the white crystalline solid under nitrogen.

    • Wash with cold ether.

    • Dry in a vacuum desiccator over P₂O₅.

Process Workflow Diagram

ProcessFlow cluster_0 Stage 1: Hydrogenation cluster_1 Stage 2: Isolation cluster_2 Stage 3: Salt Formation Start 2,2'-Bipyridine + AcOH CatLoad Add PtO2 (Inert Atm) Start->CatLoad React Reaction 50 psi H2, RT CatLoad->React Filter Filter Catalyst (Celite) React->Filter Conc Concentrate (Remove AcOH) Filter->Conc Basify Basify (NaOH) pH > 12 Conc->Basify Extract Extract (Ether/CHCl3) Basify->Extract Distill Vacuum Distillation (Purification) Extract->Distill Salt Add HCl/EtOH Distill->Salt Cryst Crystallize (Ether addition) Salt->Cryst Final Anabasine HCl (Solid) Cryst->Final

Figure 2: Operational workflow for the isolation and purification of the target compound.

Analytical Specifications & Data

To validate the synthesis, compare the isolated product against these standard physicochemical properties.

ParameterSpecificationNotes
Appearance White crystalline solidFree base is a pale yellow oil.
Melting Point 200–205°C (Dihydrochloride)Varies slightly based on hydration/solvate.
Boiling Point 276°C (Free Base, 760 mmHg)105°C at 2 mmHg.
¹H NMR (D₂O) δ 8.6 (d, 1H), 7.9 (t, 1H), 7.5 (d, 1H), 7.4 (t, 1H)Pyridine ring protons.
Selectivity >95% Mono-reductionAbsence of pipecolylpiperidine (fully reduced).

Troubleshooting Guide:

  • Problem: Presence of starting material (2,2'-bipyridine).

    • Cause: Incomplete hydrogenation.[5]

    • Solution: Increase reaction time or refresh catalyst. Check H₂ pressure.

  • Problem: Over-reduction (Dipiperidyl formation).

    • Cause: Reaction ran too long or temperature too high.

    • Solution: Stop reaction strictly upon theoretical H₂ uptake. Lower temperature to 20°C.

  • Problem: Low Yield.

    • Cause: Product lost in aqueous layer during extraction.

    • Solution: Ensure pH > 12 before extraction. The piperidine amine is highly water-soluble if protonated.

References

  • Adams, R., & Shriner, R. L. (1923). Platinum Oxide as a Catalyst in the Reduction of Organic Compounds.[3][4] Journal of the American Chemical Society.

  • Smith, C. R. (1931). Neonicotine and the Synthesis of Anabasine. Journal of the American Chemical Society.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 437973, 2-(Piperidin-2-yl)pyridine.

  • Freifelder, M. (1963). Practical Catalytic Hydrogenation: Techniques and Applications. Wiley-Interscience.
  • Späth, E., & Galinovsky, F. (1936). Über die Synthese des Anabasins. Berichte der deutschen chemischen Gesellschaft.

Sources

Using 2-(Piperidin-2-yl)pyridine hydrochloride in enantioselective catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Catalysis Using 2-(Piperidin-2-yl)pyridine Hydrochloride

Introduction & Mechanistic Grounding

2-(Piperidin-2-yl)pyridine (often abbreviated as 2-Papy ) is a chiral diamine scaffold that serves as a versatile


-bidentate ligand in asymmetric synthesis. Structurally, it functions as a chiral, 

-hybridized analogue of 2,2'-bipyridine. Unlike its fully aromatic counterpart, the piperidine ring introduces a stereogenic center at the C2 position and significant steric bulk, which are critical for inducing enantioselectivity in metal-catalyzed transformations.

The Hydrochloride Challenge: Commercially, this compound is supplied as the hydrochloride salt (mono- or dihydrochloride) to ensure stability and prevent oxidation. However, the protonated ammonium species is catalytically inactive because it cannot coordinate effectively to transition metals.

  • Critical Requirement: The salt must be neutralized (deprotonated) to liberate the free secondary amine and pyridine nitrogen for coordination.

  • Catalysis Mode: The free base coordinates with Lewis acidic metals (commonly Cu(II), Pd(II), or Ru(II)). The resulting chiral complex creates a rigid chiral pocket that discriminates between the prochiral faces of substrates.

Primary Application: This guide focuses on the Copper(II)-Catalyzed Asymmetric Henry (Nitroaldol) Reaction , the benchmark application for this ligand class. This transformation generates chiral


-nitroalcohols, which are precursors to 

-amino alcohols and pharmaceutical intermediates (e.g., adrenergic blockers).[1]

Safety & Handling

  • Toxicity: 2-(Piperidin-2-yl)pyridine is structurally related to Anabasine and Nicotine. It is a nicotinic acetylcholine receptor agonist. Handle with extreme caution.

    • Acute Toxicity: Toxic if swallowed or absorbed through the skin.

    • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

  • Hygroscopicity: The hydrochloride salt is hygroscopic.[2] Store in a desiccator.

Experimental Workflow Visualization

The following diagram illustrates the critical activation pathway required to transform the stable salt into the active catalytic species.

G Salt 2-Papy Hydrochloride Salt (Inactive Storage Form) FreeLigand Free Chiral Ligand (N,N-Bidentate Donor) Salt->FreeLigand Neutralization Base Base Activation (Et3N or NaOtBu) Base->FreeLigand Complex Active Chiral Catalyst Complex FreeLigand->Complex Coordination Metal Metal Source (Cu(OAc)2·H2O) Metal->Complex Reaction Asymmetric Catalysis Cycle Complex->Reaction Substrate Entry

Figure 1: Ligand activation workflow. The hydrochloride salt must be neutralized in situ or pre-washed to form the active complex.

Protocol A: In-Situ Catalyst Generation & Asymmetric Henry Reaction

This protocol utilizes an in situ neutralization strategy, which eliminates the need to isolate the unstable free base.

Reaction: Benzaldehyde + Nitromethane


 (S)-2-Nitro-1-phenylethanol
Target Enantioselectivity:  85–95% ee (Substrate dependent)
Materials
ReagentEquiv.Role
(S)-2-(Piperidin-2-yl)pyridine HCl 0.10 (10 mol%)Chiral Ligand Precursor
Copper(II) Acetate Monohydrate 0.10 (10 mol%)Lewis Acid Catalyst
Triethylamine (Et

N)
0.10–0.20Neutralizing Base
Nitromethane 10.0Nucleophile / Solvent co-factor
Aldehyde Substrate 1.0Electrophile
Ethanol (Absolute) SolventReaction Medium
Step-by-Step Procedure
  • Ligand Activation (The "Blue Shift"):

    • In a flame-dried Schlenk tube equipped with a magnetic stir bar, add (S)-2-(Piperidin-2-yl)pyridine HCl (10 mol%) and Cu(OAc)

      
      ·H
      
      
      
      O
      (10 mol%).
    • Add Ethanol (concentration ~0.1 M relative to aldehyde).[3]

    • Add Et

      
      N  (1.0 equiv relative to the ligand HCl salt).
      
    • Observation: Stir at Room Temperature (RT) for 30–60 minutes. The solution should turn a deep blue/green color, indicating the formation of the chiral copper-diamine complex.

    • Why? The acetate anions from the copper source assist in the deprotonation of nitromethane later, but the amine base is required first to free the piperidine nitrogen.

  • Substrate Addition:

    • Add Nitromethane (10 equiv).[4] Stir for 10 minutes.

    • Cool the reaction mixture to 0 °C (or -20 °C for higher enantioselectivity, though reaction rate will decrease).

    • Add the Aldehyde (1.0 equiv) dropwise.

  • Reaction Monitoring:

    • Stir at the set temperature. Monitor via TLC or HPLC.

    • Typical Duration: 24–48 hours.[5]

    • Checkpoint: The reaction is complete when the aldehyde spot disappears.

  • Workup:

    • Quench the reaction by adding saturated aqueous NH

      
      Cl  solution.
      
    • Extract the aqueous layer with Ethyl Acetate (3x) .

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate under reduced pressure.
  • Purification:

    • Purify via flash column chromatography (Silica gel; Hexanes/EtOAc gradient).

    • Note: The

      
      -nitroalcohol product is stable on silica.
      

Mechanistic Rationale

The high enantioselectivity arises from the rigid coordination of the 2-(piperidin-2-yl)pyridine ligand to the Copper(II) center.

  • Bidentate Chelation: The pyridine nitrogen and the piperidine nitrogen form a 5-membered chelate ring with the Copper.

  • Chiral Shielding: The piperidine ring (chair conformation) projects steric bulk to one face of the metal center.

  • Substrate Activation: The Cu(II) acts as a Lewis acid, coordinating the aldehyde carbonyl and the nitronate species (formed by base-assisted deprotonation of nitromethane).

  • Stereocontrol: The nitronate attacks the coordinated aldehyde from the Si-face (assuming S-ligand), leading to the chiral alcohol.

Mechanism Complex Cu(II)-Ligand Complex (Deep Blue) Activation Nitromethane Deprotonation (via Acetate/Base) Complex->Activation + MeNO2 Coordination Aldehyde Coordination (Lewis Acid Activation) Activation->Coordination + Aldehyde TS Transition State (Rigid Chiral Pocket) Coordination->TS C-C Bond Formation Product Chiral Beta-Nitroalcohol TS->Product Protonation & Release Product->Complex Catalyst Regeneration

Figure 2: Catalytic cycle for the Asymmetric Henry Reaction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete Ligand ActivationEnsure the HCl salt is fully neutralized. Increase Et

N slightly or stir the pre-catalyst mixture longer (1h) before adding substrates.
Low ee% Racemization or Background Reaction1. Lower temperature to -20 °C.2. Ensure no uncoordinated Cu salts are present (use exactly 1:1 Cu:Ligand ratio).3. Verify the optical purity of the starting HCl salt.
Green Precipitate Copper Hydroxide FormationThe reaction mixture is too basic or wet. Use anhydrous Ethanol and avoid large excess of amine base.
No Reaction Catalyst PoisoningEnsure the aldehyde is free of carboxylic acid impurities (distill aldehyde prior to use).

References

  • Blay, G., et al. "Enantioselective Henry reaction of aldehydes with nitromethane catalyzed by copper(II) complexes of chiral iminopyridine ligands." Tetrahedron: Asymmetry, vol. 17, no. 14, 2006, pp. 2046-2049. Link

  • Panyella, D., et al. "2-(2-Pyridyl)piperidine: A Versatile Chiral Scaffold for Asymmetric Catalysis." European Journal of Organic Chemistry, 2006. (General review of the scaffold utility).
  • Evans, D. A., et al. "Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels-Alder Reaction." Journal of the American Chemical Society, vol. 115, no. 14, 1993. (Foundational text on Cu(II)-N,N-ligand mechanics). Link

  • Safety Data Sheet. "2-(Piperidin-2-yl)pyridine dihydrochloride." Sigma-Aldrich.[5][6] Link

(Note: While specific papers on the HCl salt of this exact ligand in Henry reactions are specialized, the protocol above is derived from the standard operating procedures for Copper(II)-Diamine catalyzed nitroaldol reactions, adapted for the salt neutralization requirement.)

Sources

GC-MS analysis techniques for piperidine alkaloid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperidine alkaloids, ranging from the volatile toxicity of Conium maculatum (coniine) to the therapeutic scaffolds of Piper nigrum (piperine) and Lobelia inflata (lobeline), present unique analytical challenges due to their basicity, polarity, and thermal lability. This application note provides a definitive protocol for the extraction, derivatization, and GC-MS analysis of these heterocyclic amines. We prioritize the stabilization of the piperidine ring through specific derivatization strategies and detail the mechanistic interpretation of electron ionization (EI) fragmentation patterns, specifically the dominant


-cleavage pathways.

Introduction & Scientific Context

Piperidine alkaloids are characterized by a saturated six-membered nitrogenous ring. Their analysis is critical in toxicology (poison hemlock), pharmacology (smoking cessation aids), and chemical ecology (fire ant venoms).

Analytical Challenges:

  • Basicity & Tailing: Free secondary amines interact strongly with silanol groups on glass liners and GC columns, causing peak tailing and sensitivity loss.

  • Thermal Instability: Complex derivatives like lobeline can undergo Hofmann elimination or dehydrogenation in hot injection ports.

  • Isomerism: Many piperidine alkaloids exist as diastereomers (e.g., cis- vs trans- 2,6-disubstituted piperidines) requiring optimized stationary phase selectivity.

Protocol Phase I: Sample Preparation

The isolation of alkaloids requires a pH-switch strategy to separate neutral interferences from the basic analytes.

Acid-Base Liquid-Liquid Extraction (LLE)
  • Objective: Isolate basic alkaloids from complex plant or biological matrices.

  • Mechanism: Alkaloids are water-soluble as salts (low pH) and organic-soluble as free bases (high pH).

Step-by-Step Workflow:

  • Homogenization: Weigh 100 mg of sample. Add 5 mL 0.5 M H₂SO₄ . Sonicate for 20 min.

    • Why H₂SO₄? Sulfates are generally non-volatile and stable, preventing alkaloid loss during initial handling.

  • Defatting (Wash Step): Add 5 mL n-Hexane . Vortex 2 min. Centrifuge. Discard organic layer.

    • Purpose: Removes fats, chlorophyll, and neutral terpenes that would foul the GC liner.

  • Basification: Adjust aqueous phase pH to >10 using 28% NH₄OH (Ammonium Hydroxide).

    • Critical: Verify pH with test strips.[1] The nitrogen must be deprotonated (

      
      ) to be extractable.
      
  • Extraction: Add 5 mL Chloroform (CHCl₃) or Dichloromethane (DCM). Vortex 5 min. Centrifuge.

  • Collection: Transfer the organic (bottom) layer to a clean vial.

  • Drying: Pass through anhydrous Na₂SO₄ to remove residual water. Evaporate to dryness under N₂ stream at 40°C.

Derivatization Strategies

Direct injection of secondary amines often yields poor peak shape. Derivatization masks the polar N-H and O-H groups.

  • Reagent A (Silylation - Preferred): MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

    • Why MSTFA? It is the most volatile TMS reagent. Its byproduct (N-methyltrifluoroacetamide) elutes early, preventing interference with early-eluting alkaloids like coniine.

    • Protocol: Reconstitute residue in 50 µL Pyridine. Add 50 µL MSTFA. Incubate at 60°C for 30 min.

  • Reagent B (Acylation - Alternative): TFAA (Trifluoroacetic anhydride).

    • Use Case: For differentiating isomers or increasing volatility of high MW alkaloids.

Protocol Phase II: Instrumental Method

System: Agilent 8890 GC / 5977B MSD (or equivalent).

Gas Chromatography Parameters
ParameterSettingRationale
Column 5% Phenyl-arylene (e.g., HP-5MS UI) 30 m × 0.25 mm × 0.25 µmStandard non-polar phase separates based on boiling point and slight polarity differences. "UI" (Ultra Inert) is essential for amines.
Inlet Split/Splitless (Split 10:1)Prevent column overload.
Inlet Temp 250°CHigh enough to volatilize, low enough to minimize thermal degradation of lobeline-type structures.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode for stable retention times.
Oven Program 60°C (1 min) Ramp 10°C/min to 300°C Hold 5 minSlow initial ramp separates volatile simple piperidines; high final temp elutes complex dimers.
Mass Spectrometry Parameters
  • Source: Electron Ionization (EI) at 70 eV .

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: m/z 40–500.

  • Solvent Delay: 3.5 min (protect filament from pyridine/MSTFA).

Data Analysis: Mechanistic Interpretation

Understanding the fragmentation is the only way to validate identity without reference standards for every derivative.

The Alpha-Cleavage Rule

The nitrogen atom directs fragmentation.[2] The radical cation formed at the nitrogen triggers the homolytic cleavage of the C-C bond adjacent (


) to the nitrogen.[2]

Mechanism:

  • Ionization removes an electron from the Nitrogen lone pair (

    
    ).
    
  • The radical induces cleavage of the

    
    -carbon bond.
    
  • A stable Iminium Ion is formed (Even electron species).[2]

Diagnostic Ions:

  • m/z 84: Unsubstituted piperidine ring (Base peak for Coniine).

  • m/z 98: N-methylpiperidine ring (Base peak for N-methylconiine).

  • m/z 110/124: Unsaturated or substituted rings.

Visualization of Workflow & Fragmentation

G cluster_frag MS Fragmentation Pathway Sample Plant/Bio Sample AcidExt Acid Extraction (0.5M H2SO4) Remove Neutrals Sample->AcidExt BaseSwitch Basification (pH > 10) NH4OH AcidExt->BaseSwitch OrgExt Organic Extraction (CHCl3) Isolate Free Bases BaseSwitch->OrgExt Deriv Derivatization (MSTFA + 1% TMCS) OrgExt->Deriv GCMS GC-MS Analysis (HP-5MS UI, EI Source) Deriv->GCMS MolIon Molecular Ion [M]+. GCMS->MolIon Alpha Alpha-Cleavage MolIon->Alpha Iminium Iminium Ion (Base Peak) m/z 84 (Coniine) Alpha->Iminium Charge Retention SideChain Side Chain Loss (Neutral Radical) Alpha->SideChain Neutral Loss

Caption: Figure 1. Integrated workflow for piperidine alkaloid extraction and mechanistic MS fragmentation.

Method Validation Protocol

To ensure regulatory compliance (e.g., FDA/ICH guidelines), the method must be validated using the following parameters.

ParameterAcceptance CriteriaExperimental Procedure
Specificity No interfering peaks at RT of analyteAnalyze blank matrix and matrix spiked with Internal Standard (IS).
Linearity

5-point calibration curve (e.g., 10–1000 ng/mL).
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Analyze low-concentration standards.
Precision RSD < 5% (Intra-day)6 replicate injections of a mid-level standard.
Recovery 80% – 120%Spike pre-extraction samples and compare to post-extraction spikes.
Carryover < 0.1% of LOQInject solvent blank after the highest standard.

Internal Standard Recommendation: Use Coniine-d10 or Quinoline (structurally distinct but similar properties) to correct for extraction efficiency.

Troubleshooting Guide

  • Issue: Broad, tailing peaks.

    • Root Cause:[3][4] Active silanol sites in the liner or column.

    • Fix: Use "Ultra Inert" liners with glass wool. Deactivate liner with 5% DMDCS in toluene if necessary. Ensure derivatization is complete (moisture in sample kills MSTFA).

  • Issue: Missing peaks for hydroxylated alkaloids (e.g., Lobeline).

    • Root Cause:[3][4] Thermal degradation or adsorption.

    • Fix: Lower inlet temperature to 220°C. Use pulsed splitless injection to minimize residence time in the inlet.

  • Issue: "Ghost" peaks.

    • Root Cause:[3][4] Carryover or septum bleed.

    • Fix: Change septum. Run blank injections. Bake out column at 300°C for 15 mins.

References

  • ResearchGate. (2025). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. Retrieved from [Link]

  • SciELO. (2014). Development and Validation of a Gas Chromatographic Method for the Quantification of Minor Alkaloids in Cocaine. Retrieved from [Link]

  • Austin Publishing Group. (2017). Determination of Piperidine Alkaloids from Indian Tobacco (Lobelia inflata) Plants. Retrieved from [Link]

Sources

Application Note & Protocol: High-Purity Crystallization of 2-(Piperidin-2-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the recrystallization of 2-(Piperidin-2-yl)pyridine hydrochloride, a critical process for ensuring the purity of this important pharmaceutical intermediate. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in the fundamental principles of crystallization. This guide emphasizes a systematic approach to solvent selection and the execution of the recrystallization process to achieve high-purity crystalline material suitable for downstream applications.

Introduction: The Criticality of Purity for Pharmaceutical Intermediates

The efficacy and safety of an active pharmaceutical ingredient (API) are intrinsically linked to its purity. For intermediates like 2-(Piperidin-2-yl)pyridine hydrochloride, which serve as building blocks in the synthesis of more complex drug molecules, ensuring high purity at each stage is paramount. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2][3] A successful recrystallization protocol not only removes impurities but can also yield a specific polymorphic form of the compound, which can be critical for the final drug product's performance.

This guide provides a detailed procedure for the recrystallization of 2-(Piperidin-2-yl)pyridine hydrochloride, a polar organic salt. The principles and techniques described herein are designed to be a self-validating system, enabling researchers to adapt and optimize the protocol for their specific needs.

The Science of Solvent Selection for Amine Hydrochlorides

The choice of solvent is the most critical factor in a successful recrystallization.[2][4] For a polar compound like 2-(Piperidin-2-yl)pyridine hydrochloride, the ideal solvent should exhibit the following characteristics:

  • High Solubility at Elevated Temperatures: The solvent must be capable of fully dissolving the compound at or near its boiling point.

  • Low Solubility at Reduced Temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing for the formation of crystals.

  • Favorable Impurity Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be easily removable from the purified crystals.

Given the hydrochloride salt nature of the target compound, polar protic solvents such as alcohols (methanol, ethanol, isopropanol) are excellent starting points. These solvents can engage in hydrogen bonding, which aids in the dissolution of the polar salt at higher temperatures.

In cases where a single solvent does not provide the optimal solubility profile, a mixed-solvent system is often employed.[2][5][6] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The judicious addition of the anti-solvent to a hot, saturated solution of the compound in the "good" solvent reduces the overall solubility and induces crystallization upon cooling.

Experimental Protocol: Systematic Solvent Screening

To determine the optimal solvent or solvent system for the recrystallization of 2-(Piperidin-2-yl)pyridine hydrochloride, a systematic screening process is recommended.

Materials and Equipment
  • 2-(Piperidin-2-yl)pyridine hydrochloride (crude)

  • Small test tubes (10 x 75 mm)

  • Hot plate with stirring capabilities

  • Sand bath or water bath

  • Pasteur pipettes

  • A selection of solvents (see Table 1)

Procedure for Solvent Screening
  • Place approximately 50 mg of the crude 2-(Piperidin-2-yl)pyridine hydrochloride into a series of clean, dry test tubes.

  • To each test tube, add a different solvent from Table 1, starting with 0.5 mL.

  • Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a sand or water bath while stirring. Add the solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.

  • If no single solvent is ideal, proceed to test mixed-solvent systems. Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., methanol or ethanol) and then add a "poor" solvent (e.g., ethyl acetate or diethyl ether) dropwise until the solution becomes turbid. Reheat to clarify and then cool as before.

Table 1: Candidate Solvents for Recrystallization Screening
Solvent ClassRepresentative SolventsPredicted Solubility of 2-(Piperidin-2-yl)pyridine hydrochlorideRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to Moderate (especially when hot)The polar nature and hydrogen bonding capabilities of alcohols are well-suited for dissolving polar hydrochloride salts.
Polar Aprotic Acetone, AcetonitrileLow to ModerateThese solvents are less likely to be primary choices but can be effective as part of a mixed-solvent system.
Ester Ethyl AcetateLowCan serve as a potential anti-solvent in a mixed-solvent system with an alcohol.
Ether Diethyl Ether, Tetrahydrofuran (THF)Very LowLikely to be effective as an anti-solvent.
Aromatic TolueneVery LowGenerally not suitable for dissolving polar salts but can be considered as an anti-solvent in specific cases.

Detailed Recrystallization Protocol

This protocol is based on a mixed-solvent system of ethanol and ethyl acetate, which is a common and effective choice for the recrystallization of amine hydrochlorides.

Materials and Equipment
  • Crude 2-(Piperidin-2-yl)pyridine hydrochloride

  • Ethanol (reagent grade)

  • Ethyl acetate (reagent grade)

  • Erlenmeyer flasks (appropriate size for the amount of material)

  • Hot plate with stirring capabilities

  • Magnetic stir bars

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Drying oven or vacuum desiccator

Step-by-Step Procedure
  • Dissolution: Place the crude 2-(Piperidin-2-yl)pyridine hydrochloride in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum volume of solvent necessary to achieve a saturated solution.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step is essential to remove any particulate matter that will not be removed by the crystallization process.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add ethyl acetate dropwise with continuous stirring until the solution becomes faintly turbid. This indicates that the saturation point has been reached.

  • Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures that the crystallization process begins from a saturated, but not supersaturated, solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[7] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate or a pre-chilled mixture of ethanol and ethyl acetate to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

Diagram 1: Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation A Crude Compound B Add Minimum Hot 'Good' Solvent (e.g., Ethanol) A->B C Hot Filtration (if needed) B->C Saturated Solution D Add 'Anti-Solvent' (e.g., Ethyl Acetate) to Turbidity C->D E Re-clarify with 'Good' Solvent D->E F Slow Cooling to Room Temp. E->F G Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Drying I->J K Pure Crystals J->K

Caption: A schematic overview of the mixed-solvent recrystallization process.

Troubleshooting Common Recrystallization Issues

  • Oiling Out: If the compound comes out of solution as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. To remedy this, reheat the solution and add more of the "good" solvent before cooling again.

  • No Crystal Formation: If crystals do not form upon cooling, it may be due to the solution being too dilute. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. If this fails, evaporate some of the solvent to increase the concentration and cool again.

  • Low Recovery: A low yield of purified crystals can result from using too much solvent during the dissolution step or washing the crystals with a solvent that is not sufficiently cold.

Conclusion

The protocol outlined in this application note provides a robust and scientifically sound method for the purification of 2-(Piperidin-2-yl)pyridine hydrochloride. By understanding the principles of solubility and systematically approaching solvent selection, researchers can achieve high-purity crystalline material essential for the advancement of pharmaceutical research and development.

References

  • University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • Erowid. (2005). Recrystallization and Acid/Base Extraction (A/B) FAQ. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Simon Fraser University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Piperidin-2-yl)pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-(beta-Piperidinoethyl)pyridine dihydrochloride Properties. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). (s)-2-(piperidin-2-yl)pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US2868793A - Purification of piperidines.
  • Google Patents. (n.d.). US2363158A - Process for the purification of piperidine.
  • PubChem. (n.d.). 2-Piperidin-2-ylethanol. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

Sources

Application Note: Functional Characterization of nAChRs using Anabasine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Anabasine hydrochloride is a piperidine alkaloid and a structural isomer of nicotine that functions as a potent agonist of nicotinic acetylcholine receptors (nAChRs).[1] While it acts as a full agonist at muscle-type nAChRs, it exhibits partial agonist activity at neuronal subtypes, particularly


 and 

.[2] This application note details standardized protocols for utilizing Anabasine HCl in high-throughput calcium flux assays and high-fidelity whole-cell patch-clamp electrophysiology. Special emphasis is placed on overcoming rapid receptor desensitization kinetics, a critical source of experimental error in nAChR research.

Compound Profile & Mechanism

Anabasine differs from nicotine by the expansion of the pyrrolidine ring to a piperidine ring. This structural alteration impacts its binding affinity and efficacy profile across receptor subtypes.

  • Primary Mechanism: Orthosteric binding to the extracellular ligand-binding domain (LBD) of the nAChR pentamer.

  • Downstream Effect: Conformational change opening the central cation-selective pore, leading to Na

    
     and Ca
    
    
    
    influx, membrane depolarization, and activation of voltage-gated calcium channels (VGCCs).
  • Receptor Selectivity:

    • 
       nAChR:  Partial Agonist (
      
      
      
      nM). Rapid desensitization.
    • 
       nAChR:  Partial Agonist (
      
      
      
      nM). Slower desensitization compared to
      
      
      .
    • Muscle-type (TE671): Full Agonist.[3][4][5]

Mechanistic Signaling Pathway

The following diagram illustrates the signal transduction pathway activated by Anabasine in a neuronal context.

AnabasineMechanism Anabasine Anabasine HCl nAChR nAChR (α7 / α4β2) Anabasine->nAChR Binding ConfChange Conformational Change (Channel Opening) nAChR->ConfChange IonFlux Influx of Na+ / Ca2+ ConfChange->IonFlux Depolarization Membrane Depolarization (ΔΨm) IonFlux->Depolarization Signal Fluorescence / Current Signal IonFlux->Signal Direct Current (Patch) VGCC VGCC Activation Depolarization->VGCC CaRelease Ca2+ Induced Ca2+ Release (CICR) VGCC->CaRelease CaRelease->Signal Ca2+ Flux (Fluo-4)

Figure 1: Signal transduction pathway of Anabasine-mediated nAChR activation.

Pre-Assay Preparation

Safety & Handling
  • Toxicity: Anabasine is a teratogen and highly toxic if swallowed or in contact with skin. Wear full PPE (gloves, lab coat, goggles) and handle inside a fume hood.

  • Storage: Store powder at RT (desiccated). Store stock solutions at -20°C.

Stock Solution Preparation

Anabasine HCl is highly soluble in water due to its salt form, which is advantageous over free-base nicotine.

SolventMax SolubilityStabilityRecommended Use
Water / PBS ~100 mM1 Month (-20°C)Primary choice for biological assays to avoid DMSO effects.
DMSO ~100 mM6 Months (-80°C)Use only if hydrophobic co-compounds are required.

Protocol:

  • Weigh 10 mg of Anabasine HCl (MW: 198.69 g/mol ).

  • Dissolve in 5.03 mL of sterile distilled water to create a 10 mM Stock .

  • Aliquot into 100 µL volumes and freeze at -20°C. Do not freeze-thaw more than 3 times.

Protocol A: High-Throughput Calcium Flux Assay

Objective: To determine the EC


 of Anabasine on HEK293 cells expressing human 

nAChR.

Scientific Rationale: Wild-type HEK293 cells do not express nAChRs. For


 assays, co-expression of the chaperone protein RIC-3  is mandatory to ensure proper folding and surface trafficking of the receptor. Without RIC-3, 

remains trapped in the ER, yielding false negatives.
Materials[7][8][9][10]
  • Cell Line: HEK293 stably co-transfected with human CHRNA7 and RIC3.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Crucial: Add 2 mM CaCl

    
     if using Ca
    
    
    
    -free HBSS.
  • Antagonist Control: Methyllycaconitine (MLA) (specific

    
     blocker).
    
Step-by-Step Methodology
  • Cell Plating:

    • Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well black-wall plates.[6]

    • Incubate 24 hours at 37°C/5% CO

      
       until 90% confluent.
      
  • Dye Loading:

    • Prepare Loading Solution: 4 µM Fluo-4 AM + 0.04% Pluronic F-127 in Assay Buffer.

    • Remove media and add 100 µL Loading Solution per well.[6]

    • Incubate 45 mins at 37°C (protected from light), then 15 mins at RT to equilibrate.

  • Compound Preparation:

    • Prepare Anabasine serial dilutions (0.1 µM to 300 µM) in Assay Buffer (4X concentration).

    • Note: Prepare a "High K+" control (60 mM KCl) to verify cell viability.

  • Data Acquisition (FLIPR/FlexStation):

    • Baseline: Record fluorescence (Ex 494 / Em 516) for 10 seconds.

    • Addition: Inject 50 µL of 4X Anabasine (Final 1X).

    • Read: Measure fluorescence every 1 second for 60 seconds. Rationale:

      
       responses are transient; slow sampling will miss the peak.
      
Data Analysis[7][8]
  • Calculate

    
     (Peak Fluorescence - Baseline) / Baseline.
    
  • Plot Log[Anabasine] vs. Response using a 4-parameter logistic fit.

  • Expected Result: Sigmoidal curve with EC

    
     ~10–20 µM (varies by expression level).
    

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure ionic currents directly with high temporal resolution.

Scientific Rationale (The "Expertise" Pillar): Nicotinic receptors, especially


, undergo rapid desensitization  (milliseconds). Standard gravity-fed bath perfusion is too slow  and will result in a "smearing" of the current or complete signal loss before measurement.
  • Requirement: You must use a Fast Liquid Exchange System (e.g., Piezo-driven theta tube or Dynaflow) with exchange times < 10 ms.

Solutions
SolutionComposition (mM)pHOsmolarity
Extracellular (Bath) 140 NaCl, 5 KCl, 2 CaCl

, 1 MgCl

, 10 HEPES, 10 Glucose
7.4 (NaOH)~300 mOsm
Intracellular (Pipette) 140 Cs-Gluconate*, 10 HEPES, 10 EGTA, 2 Mg-ATP7.2 (CsOH)~290 mOsm

*Note: Cs-Gluconate is used to block Potassium channels, isolating the cationic current through the nAChR.

Step-by-Step Methodology
  • Rig Setup:

    • Pull borosilicate glass pipettes to resistance 3–5 MΩ.

    • Fill with Intracellular solution.[7]

  • Seal & Break-in:

    • Form a GΩ seal on a healthy, isolated cell.

    • Apply suction to enter Whole-Cell mode.[8]

    • Clamp voltage at -60 mV .

  • Perfusion Protocol (Crucial):

    • Pre-wash: Flow Extracellular buffer for 5s.

    • Agonist Application: Apply Anabasine (e.g., 100 µM) for 500 ms via fast-switcher.

    • Washout: Immediately switch back to Extracellular buffer for >60s.

    • Reasoning: Long applications promote deep desensitization states that recover slowly.

  • Validation:

    • Apply 1 mM Acetylcholine (ACh) as a reference full agonist.

    • Apply 10 µM MLA (antagonist) + Anabasine to confirm current is

      
      -mediated.
      
Experimental Workflow Diagram

PatchWorkflow Prep Pipette Pulling (3-5 MΩ) Seal GΩ Seal Formation Prep->Seal Break Whole-Cell Access (V_hold = -60mV) Seal->Break FastPerf Fast Perfusion Setup (<10ms exchange) Break->FastPerf Record Apply Anabasine (500ms pulse) FastPerf->Record Wash Washout (>60s) Record->Wash Wash->Record Repeat/Dose Response

Figure 2: Whole-Cell Patch-Clamp workflow emphasizing fast perfusion.

Validation & Troubleshooting

Expected Potency Comparison
Receptor SubtypeAnabasine

(Binding)
Anabasine EC

(Functional)
Efficacy (vs ACh)

~58 nM10 - 20 µMPartial (~60-80%)

~260 nM2 - 10 µMPartial
Muscle (TE671) -~0.7 - 10 µMFull
Troubleshooting Guide
  • Issue: No Calcium Flux Signal.

    • Cause: Lack of RIC-3 chaperone in HEK cells.

    • Solution: Verify RIC-3 expression via Western Blot or use SH-SY5Y cells (endogenous expression).

  • Issue: Rapid Signal Decay in Patch Clamp.

    • Cause: Desensitization.[9]

    • Solution: This is normal biological behavior. Measure "Peak Current." If decay is too fast to capture peak, increase perfusion speed.

  • Issue: Inconsistent EC

    
    . 
    
    • Cause: "Run-down" of currents due to lack of ATP/GTP in pipette or insufficient washout time.

    • Solution: Ensure 60s+ washout between doses. Add ATP-regenerating system to pipette solution.

References

  • Tocris Bioscience. "(+)-Anabasine hydrochloride Technical Data." Tocris.com. Link

  • Cayman Chemical. "(±)-Anabasine (hydrochloride) Product Information." Caymanchem.com. Link

  • Kem, W. R., et al. (1997). "Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors."[2][10][11] Journal of Pharmacology and Experimental Therapeutics. Link

  • MedChemExpress. "Anabasine hydrochloride Datasheet." Medchemexpress.com.[12] Link

  • Spandidos Publications. (2016). "Functional expression of human α7 nicotinic acetylcholine receptor in human embryonic kidney 293 cells." Molecular Medicine Reports. Link

Sources

Application Notes and Protocols: High-Yield Conversion of Anabasine Free Base to Anabasine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide for the conversion of anabasine free base to its hydrochloride salt. Anabasine, a pyridine and piperidine alkaloid, is of significant interest in neurological research as a nicotinic acetylcholine receptor (nAChR) agonist.[1][2] The hydrochloride salt form offers superior stability, crystallinity, and aqueous solubility, making it more suitable for research and development applications. This guide details a robust and reproducible protocol for this conversion, including stoichiometric considerations, solvent selection, reaction execution, product isolation, and comprehensive analytical validation. The methodologies are designed to be self-validating, ensuring high purity and yield of the target compound.

Introduction: The Rationale for Salt Formation

Anabasine (C₁₀H₁₄N₂) is a viscous, oily liquid at room temperature that is susceptible to degradation upon exposure to air and light.[3][4] For quantitative studies, pharmaceutical formulation, and long-term storage, the free base form presents significant challenges. Conversion to a hydrochloride salt addresses these issues by:

  • Enhanced Stability: The salt form is generally a crystalline solid, which is less prone to oxidation and degradation.

  • Improved Handling: Crystalline solids are easier to weigh and handle accurately compared to a viscous liquid.

  • Increased Aqueous Solubility: Anabasine hydrochloride is soluble in water and alcohol, facilitating the preparation of stock solutions for biological assays.[5][6]

This protocol provides a detailed methodology for the efficient conversion of anabasine free base to its more stable and soluble hydrochloride salt.

Theoretical Principles of the Conversion

The conversion of anabasine free base to its hydrochloride salt is a simple acid-base reaction. Anabasine, containing two basic nitrogen atoms (one in the piperidine ring and one in the pyridine ring), acts as a Lewis base, donating a pair of electrons to a proton (H⁺) from hydrochloric acid (HCl). The piperidine nitrogen is more basic than the pyridine nitrogen and is thus preferentially protonated.

The reaction is typically carried out in an anhydrous organic solvent in which the anabasine free base is soluble, but the resulting hydrochloride salt is not. This difference in solubility allows for the precipitation of the pure product from the reaction mixture.

Key Reaction Parameters:

ParameterValueReference
Molar Mass of Anabasine162.23 g/mol [7]
Molar Mass of Anabasine HCl198.70 g/mol [5]
Stoichiometric Ratio1:1 (Anabasine:HCl)N/A

Experimental Protocol

Materials and Reagents
  • Anabasine free base (≥98% purity)

  • Anhydrous diethyl ether

  • Anhydrous 2-propanol (Isopropanol)

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether or prepared by bubbling HCl gas through the solvent)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware (Schlenk flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven or vacuum desiccator

Safety Precautions
  • Anabasine: Anabasine is toxic if swallowed, in contact with skin, or if inhaled. It is a suspected teratogen.[6] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Hydrochloric Acid: Concentrated HCl is corrosive and causes severe skin burns and eye damage. The ethereal solution is also corrosive and flammable. Handle with extreme care in a fume hood.

  • Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.

Step-by-Step Procedure
  • Preparation of Anabasine Solution:

    • In a clean, dry Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve a known quantity of anabasine free base in a minimal amount of anhydrous 2-propanol. Anabasine is soluble in most organic solvents, including alcohols.[4][8]

    • Expert Insight: Using a minimal amount of a co-solvent like 2-propanol in which the free base is highly soluble ensures a homogeneous starting solution before adding the precipitating solvent.

  • Addition of Diethyl Ether:

    • To the anabasine solution, add anhydrous diethyl ether with gentle stirring. A typical ratio is 10 parts diethyl ether to 1 part 2-propanol.

    • Causality: Anabasine hydrochloride has low solubility in diethyl ether. Adding ether at this stage creates a solvent system from which the salt will readily precipitate upon formation.

  • Addition of Hydrochloric Acid:

    • Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of hydrochloric acid solution (e.g., 2 M HCl in diethyl ether) dropwise to the stirred anabasine solution at room temperature.

    • Self-Validation: The formation of a white precipitate is an immediate visual indicator of the successful formation of the hydrochloride salt.

    • Expert Insight: A slight excess of HCl can be used to ensure complete conversion, but a large excess should be avoided as it can complicate purification.

  • Crystallization and Precipitation:

    • Continue stirring the mixture at room temperature for 1-2 hours to ensure complete precipitation.

    • For enhanced crystallization, the flask can be cooled in an ice bath for 30 minutes.

  • Isolation of Anabasine Hydrochloride:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.

    • Expert Insight: Washing with cold solvent minimizes the loss of the desired product, as solubility is generally lower at reduced temperatures.

  • Drying the Product:

    • Dry the collected white solid under vacuum at room temperature or in a vacuum desiccator to a constant weight. The product should be a white to off-white crystalline powder.

Recrystallization (Optional, for higher purity)

If further purification is required, recrystallization can be performed.

  • Dissolve the crude anabasine hydrochloride in a minimal amount of hot 2-propanol.

  • Slowly add anhydrous diethyl ether until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and dry as described above.

Visualization of the Workflow

Chemical Reaction

G cluster_reactants Reactants cluster_product Product Anabasine Anabasine Free Base (in Diethyl Ether/2-Propanol) Reaction Acid-Base Reaction Anabasine->Reaction + HCl HCl Hydrochloric Acid (in Diethyl Ether) AnabasineHCl Anabasine Hydrochloride (Precipitate) Reaction->AnabasineHCl Precipitation

Caption: Acid-base reaction for anabasine hydrochloride synthesis.

Experimental Workflow

A Dissolve Anabasine in 2-Propanol B Add Diethyl Ether A->B C Add HCl Solution (Dropwise) B->C D Stir and Precipitate (1-2 hours) C->D E Filter and Wash with Diethyl Ether D->E F Dry Under Vacuum E->F G Characterize Product F->G

Sources

Troubleshooting & Optimization

Preventing oxidation and degradation of piperidine alkaloids in storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation and Degradation of Piperidine Alkaloids in Storage

The Degradation Landscape: Why Your Alkaloids Fail

Welcome to the stability center. If you are working with piperidine alkaloids (e.g., piperine, lobeline, coniine) or synthetic piperidine intermediates, you are fighting a war on three fronts: Oxidation , Photo-isomerization , and Hygroscopicity .

The fundamental vulnerability lies in the nitrogen atom. In tertiary amines (like piperine), the nitrogen lone pair is a magnet for electrophilic attack (oxidation). In secondary amines (like piperidine itself), the N-H bond adds susceptibility to radical abstraction. Furthermore, the conjugated diene systems found in alkaloids like piperine are highly photoreactive.

Mechanism of Failure

To preserve your samples, you must understand the enemy. The diagram below illustrates the three primary degradation pathways you must block.

PiperidineDegradation Start Piperidine Alkaloid (e.g., Piperine) Oxidation Oxidative Stress (O2 / Peroxides) Start->Oxidation Light UV/Vis Light (hv) Start->Light Water Moisture/H2O (Hydrolysis) Start->Water NOxide N-Oxide Formation (Polar impurity) Oxidation->NOxide N-oxidation Imine Dehydrogenation (Imine/Enamine) Oxidation->Imine Alpha-C oxidation Isomers Geometric Isomers (Chavicine/Isopiperine) Light->Isomers Cis-Trans Isomerization Cleavage Hydrolysis Products (Piperidine + Acid) Water->Cleavage Amide Bond Cleavage

Figure 1: Primary degradation pathways for piperidine alkaloids. Note that N-oxidation and photo-isomerization are the most rapid onset issues in improper storage.

Troubleshooting Guide (Q&A)

This section addresses specific observations reported by users in the field.

Scenario A: Visual & Olfactory Changes

Q: My clear/white piperidine derivative has turned yellow or brown. Is it still usable? A: This is the hallmark of oxidative degradation or photo-isomerization .

  • The Science: Piperidine derivatives often form N-oxides or undergo dehydrogenation to form imines (Schiff bases) upon exposure to air. These conjugated systems absorb blue light, appearing yellow/brown. For piperine specifically, exposure to light causes isomerization to chavicine (cis-cis) and isopiperine (cis-trans), which changes the crystal habit and color.

  • Action: Run a TLC or HPLC. If the impurity peak is <2%, you may purify via recrystallization (for solids) or distillation (for free bases). If >5%, discard.

  • Prevention: Store in amber glass (blocks <400nm UV) and under Argon.

Q: I detect a "fishy" or ammonia-like smell upon opening the vial of my alkaloid salt. A: This indicates hydrolysis or free-basing .

  • The Science: Piperidine alkaloids are often amides (e.g., piperine is the piperidine amide of piperic acid). Moisture ingress can hydrolyze the amide bond, releasing free piperidine, which has a characteristic foul, amine/fishy odor.

  • Action: The sample is compromised. The presence of free amine indicates the salt form has dissociated or the amide bond has cleaved.

  • Prevention: Use a desiccator.[1][2] See Protocol B below.

Scenario B: Analytical Inconsistencies

Q: My HPLC purity is fine, but the biological potency has dropped significantly. A: Suspect N-Oxide formation or Isomerization .

  • The Science: N-oxides often co-elute with the parent compound in standard reverse-phase gradients unless specific buffer modifiers are used. However, N-oxides are frequently biologically inactive "prodrugs" or metabolically distinct. Similarly, the cis-isomers of piperine are significantly less pungent and biologically active than the trans-trans parent.

  • Action: Adjust your HPLC method to detect polar N-oxides (use a lower pH buffer) or separate isomers (use a C18 column with high resolution or a chiral column).

Q: The solid powder has become sticky or formed a "goo" at the bottom of the vial. A: You are witnessing Deliquescence .

  • The Science: Piperidine salts (HCl, HBr) are often hygroscopic. They pull water from the atmosphere until they dissolve in their own sorbed moisture.[3] This accelerates hydrolysis.

  • Action: Attempt to dry in a vacuum desiccator over

    
    . If it does not recrystallize, the crystal lattice is likely destroyed.
    

Best Practice Protocols

Protocol A: The "Inert Fortress" (For Free Bases & Sensitive Solids)

Target: Preventing Oxidation and N-Oxide formation.

Prerequisites: Schlenk line or Nitrogen/Argon tank, Parafilm, Amber vials.

  • Flush: Never store piperidine free bases in air. Purge the headspace of the vial with dry Argon (heavier than air, providing a better blanket than Nitrogen) for 30 seconds before capping.

  • Seal: Cap tightly. Wrap the cap-neck junction with Parafilm M to prevent oxygen diffusion over months of storage.

  • Cold: Store at -20°C. Oxidation reaction rates drop roughly 50% for every 10°C decrease in temperature.

Protocol B: Desiccation of Hygroscopic Salts

Target: Preventing Hydrolysis and Caking.

Prerequisites: Vacuum desiccator, Indicating Silica Gel or


.
  • Primary Container: Use a glass vial with a Teflon-lined cap. Avoid polyethylene (PE) bags, as moisture permeates them over time.

  • Secondary Container: Place the vial inside a vacuum desiccator or a secondary jar containing activated silica gel.

  • Indicator Check: If using silica gel, ensure the indicator beads are blue/orange (dry). If they turn pink/green (wet), bake the desiccant at 120°C for 2 hours to regenerate.

Data Summary: Stability Comparison
FeaturePiperidine Free BasePiperidine HCl SaltPiperine (Alkaloid)
Physical State Liquid (Volatile)Solid (Crystalline)Solid (Crystalline)
Oxidation Risk High (N-Lone pair exposed)Low (Lone pair protonated)Medium (Diene system)
Light Sensitivity LowLowHigh (Isomerization)
Hygroscopicity LowHigh (Deliquescent)Low
Storage Rule Argon + Freezer (-20°C)Desiccator + AmbientAmber Vial + Dark

Storage Decision Logic

Use this workflow to determine the exact storage condition for your specific piperidine derivative.

StorageWorkflow Start Analyze Sample Type IsSalt Is it a Salt? (HCl, HBr, etc.) Start->IsSalt YesSalt Yes (Salt) IsSalt->YesSalt Yes NoSalt No (Free Base) IsSalt->NoSalt No HygroCheck Is it Hygroscopic? YesSalt->HygroCheck Desiccator Store in Desiccator (Ambient Temp) HygroCheck->Desiccator Yes Fridge Store at 4°C (Tightly Sealed) HygroCheck->Fridge No Conjugated Is it Conjugated? (e.g. Piperine) NoSalt->Conjugated AmberArgon Amber Glass + Argon Store at -20°C Conjugated->AmberArgon Yes (Light Sensitive) ArgonOnly Clear Glass + Argon Store at 4°C Conjugated->ArgonOnly No

Figure 2: Decision tree for selecting optimal storage conditions based on chemical structure.

References

  • Tiwari, A., et al. (2020). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. National Institutes of Health (PMC). Available at: [Link]

  • Kozukue, N., et al. (2007).[4] Kinetics of Light-Induced Cis−Trans Isomerization of Four Piperines and Their Levels in Ground Black Peppers. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Combourieu, B., et al. (2000). Piperidine degradation by Mycobacterium aurum MO1: metabolic pathway and enzyme induction. ResearchGate. Available at: [Link]

  • Snape, T. J., et al. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

  • Nielsen, O. J., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine. Journal of Physical Chemistry A. Available at: [Link]

Sources

Troubleshooting reproducibility issues in nAChR binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reproducibility Crisis in nAChR Assays

Nicotinic acetylcholine receptors (nAChRs) are notoriously difficult targets for radioligand binding assays due to their structural complexity (pentameric assembly), lipid dependency, and rapid desensitization states. Reproducibility issues often stem from three distinct failure points: membrane integrity , ligand depletion , and filter-based artifacts .

This guide moves beyond basic protocols to address the mechanistic causes of assay failure. It is designed to help you diagnose why your


 is shifting, why your specific binding window is collapsing, or why your 

data contradicts your electrophysiology results.

Troubleshooting Guide (Q&A Format)

Category A: High Background & Non-Specific Binding (NSB)

Q: My non-specific binding (NSB) is >40% of my total signal. How do I reduce this?

A: High NSB in nAChR assays is rarely due to the receptor itself; it is almost always an interaction between the radioligand and the glass fiber filter.

  • The Mechanism: Many nAChR ligands (e.g., [

    
    H]-Epibatidine, [
    
    
    
    I]-
    
    
    -Bungarotoxin) are positively charged or hydrophobic. They stick electrostatically to the negatively charged glass fibers of GF/B or GF/C filters.
  • The Solution: You must pretreat filters with Polyethylenimine (PEI) . PEI is a cationic polymer that neutralizes the negative charge of the glass fibers.

    • Protocol: Soak filters in 0.3% - 0.5% PEI for at least 3 hours (up to overnight) at 4°C before use.

    • Critical Note: For [

      
      I]-
      
      
      
      -Bungarotoxin (
      
      
      -Bgtx), PEI can sometimes increase background if not washed thoroughly because the toxin protein sticks to the polymer. If using
      
      
      -Bgtx, add 0.1% BSA to the soak solution to block protein-binding sites.

Q: I see a "hook effect" or rising baseline in my competition curves. What is happening?

A: This indicates ligand insolubility or micelle formation , common with hydrophobic competitors (e.g., certain PAMs or NAMs) at high concentrations (>10


M).
  • Diagnostic: Check if the compound precipitates in the assay buffer (often visible as turbidity).

  • Fix: Ensure DMSO concentration is kept constant across all wells (typically <1%). If the drug is highly lipophilic, include 0.01% Pluronic F-127 or Tween-20 in the assay buffer to maintain solubility without disrupting the receptor lipid belt.

Category B: Variable Affinity ( ) & Ligand Depletion

Q: My


 values shift significantly between experiments (e.g., 0.5 nM vs. 2.0 nM). Why? 

A: The most common cause is Ligand Depletion . This violates the core assumption of the Michaelis-Menten and Hill equations: that the concentration of free ligand equals the concentration of added ligand.

  • The Math: If your receptor concentration (

    
    ) is high relative to the 
    
    
    
    of the ligand, a significant portion of the ligand binds to the receptor, lowering the free concentration.
  • The Rule: Bound ligand should never exceed 10% of the total added ligand.

  • The Fix:

    • Calculate the "Zone A" limit: Ensure

      
      .
      
    • If you need high protein for signal, you must correct the free ligand concentration in your analysis (e.g., subtract "Bound" from "Total Added" to get "Free" for Scatchard/Rosenthal plots).

Q: Why do my


 competition assays (using 

-Bgtx) fail to detect binding of known agonists like Acetylcholine or Choline?

A: This is a kinetics mismatch .

  • The Mechanism:

    
    -Bgtx has a very slow dissociation rate (
    
    
    
    hours). Small molecule agonists (ACh, Choline) have very fast dissociation rates (
    
    
    seconds to minutes).
  • The Artifact: During the wash step of a filtration assay, the wash buffer strips the fast-off agonist from the receptor, while the slow-off

    
    -Bgtx remains bound (or re-binds). This makes the agonist appear less potent (or inactive) than it really is.
    
  • The Solution:

    • Use rapid filtration (harvest < 5 seconds).

    • Use ice-cold wash buffer (0-4°C) to slow the dissociation rate (

      
      ) of the competitor.
      
    • For very fast agonists, filtration is unsuitable. Switch to Scintillation Proximity Assay (SPA) which requires no wash steps.

Category C: Receptor Stability & Membrane Prep[1][2]

Q: My


 drops over time, even with stored membranes. Are nAChRs unstable? 

A: Yes, nAChRs are highly susceptible to proteolysis and lipid loss .

  • Proteolysis: The intracellular loop of nAChR subunits is a target for endogenous proteases.

    • Fix: Always include a comprehensive protease inhibitor cocktail (e.g., PMSF, Leupeptin, Aprotinin) during the homogenization and in the final storage buffer.

  • Lipid Dependency: nAChRs require a lipid belt (cholesterol and phospholipids) to maintain their high-affinity conformation. Detergent solubilization (e.g., Triton X-100) often strips these lipids, leading to irreversible inactivation.

    • Fix: Avoid detergents if possible. Use crude membrane homogenates. If solubilization is required, supplement with cholesteryl hemisuccinate (CHS) or phospholipids.

"Gold Standard" Membrane Prep & Binding Protocol

This protocol is optimized for heteromeric


  (using [

H]-Epibatidine) but is adaptable for

.
Phase 1: Membrane Preparation
  • Harvest: Scrape cells (HEK293/SH-SY5Y) in ice-cold PBS. Do not use Trypsin (proteolysis risk).

  • Lysis: Homogenize in Hypotonic Buffer (10 mM Tris-HCl, pH 7.4, 5 mM EDTA, + Protease Inhibitors).

    • Why: Hypotonic shock bursts cells; EDTA inhibits metalloproteases.

  • Centrifugation: Spin at 36,000 x g for 20 mins at 4°C. Discard supernatant.

  • Wash (Critical): Resuspend pellet in fresh buffer and spin again.

    • Why: Removes endogenous acetylcholine/choline which competes with the radioligand.

  • Storage: Resuspend in Binding Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , pH 7.4). Snap freeze in liquid nitrogen.
Phase 2: Binding Assay (Filtration)
  • Filter Prep: Soak GF/C filters in 0.5% PEI for 3 hours at 4°C.

  • Incubation Setup:

    • Total Binding: Membrane (20-50

      
      g) + [
      
      
      
      H]-Epibatidine (0.5 - 1.0 nM).
    • Non-Specific Binding (NSB): Above + 300

      
      M Nicotine (or 100 
      
      
      
      M (-)-Cytisine).
    • Volume: 200

      
      L final volume.
      
  • Equilibrium: Incubate for 2 hours at 25°C (Room Temp).

    • Note: 4°C is too slow for equilibrium; 37°C promotes degradation.

  • Termination:

    • Place filters on vacuum manifold.[1]

    • Rapidly filter samples.

    • Wash 3 x 3 mL with Ice-Cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Add scintillant and count after 6 hours (allows filter clearing).

Data & Reference Tables

Table 1: Key Ligand Properties for nAChR Assays
LigandTarget SubtypeApprox

Specific ActivityCritical Handling Note
[

H]-Epibatidine
Heteromeric (

,

)
0.04 nM (

)
30-80 Ci/mmolExtremely high affinity; prone to ligand depletion. Use <10 pM receptor if possible.
[

I]-

-Bungarotoxin
Homomeric (

)
0.4 - 1.0 nM~2000 Ci/mmolProtein ligand. Sticks to plastic.[2] Use BSA in buffers.[2] Slow kinetics.
[

H]-Cytisine

(Agonist)
0.5 - 2.0 nM30-60 Ci/mmolLower affinity than epibatidine; faster off-rate. Requires rapid washing.
[

H]-Methyllycaconitine

(Antagonist)
1.0 - 3.0 nM50-80 Ci/mmolGood alternative to

-Bgtx for small molecule competition studies.

Visual Troubleshooting Guides

Diagram 1: Troubleshooting Logic Tree

Caption: Decision matrix for diagnosing common nAChR binding assay failures.

TroubleshootingTree Start Problem Identified Issue1 High Non-Specific Binding (>40%) Start->Issue1 Issue2 Variable Kd / Affinity Shifts Start->Issue2 Issue3 Low Specific Signal (Low Bmax) Start->Issue3 CheckFilter Are filters PEI treated? Issue1->CheckFilter CheckDepletion Is Receptor Conc > 0.1 x Kd? Issue2->CheckDepletion CheckWash Is Wash Step too aggressive? Issue3->CheckWash ActionPEI Treat GF/C with 0.5% PEI CheckFilter->ActionPEI No CheckLigand Is Ligand Hydrophobic? CheckFilter->CheckLigand Yes ActionStick Add 0.01% Tween-20 or BSA to Buffer CheckLigand->ActionStick Yes ActionDeplete Dilute Receptor or Correct Free Ligand CheckDepletion->ActionDeplete Yes CheckEquil Is Equilibrium Reached? CheckDepletion->CheckEquil No ActionTime Increase Incubation (Check Time Course) CheckEquil->ActionTime No ActionIce Use Ice-Cold Buffer & Rapid Filtration CheckWash->ActionIce Yes CheckProteolysis Protease Inhibitors used? CheckWash->CheckProteolysis No ActionInhib Add PMSF/Aprotinin to Prep Buffer CheckProteolysis->ActionInhib No

Diagram 2: Optimized Assay Workflow

Caption: Step-by-step workflow emphasizing critical checkpoints for reproducibility.

AssayWorkflow MembranePrep Membrane Prep (Hypotonic Lysis) WashStep Wash Step (Remove Endogenous ACh) MembranePrep->WashStep Critical for Sensitivity Incubation Incubation (2 hrs @ 25°C) WashStep->Incubation FilterPrep Filter Prep (0.5% PEI Soak) Filtration Rapid Filtration (<5 sec harvest) FilterPrep->Filtration Pre-wet Incubation->Filtration Washing Cold Wash (3x 3mL @ 4°C) Filtration->Washing Minimize Dissociation Counting Scintillation Counting Washing->Counting

References

  • Vertex AI Search. (2023). Protein stability and interaction of the nicotinic acetylcholine receptor with cholinergic ligands studied by Fourier-transform infrared spectroscopy. PubMed.[3] Link

  • Vertex AI Search. (2023). Strategies for reducing non-specific binding in receptor assays. BenchChem. Link

  • Vertex AI Search. (2023). Embedded cholesterol in the nicotinic acetylcholine receptor. PNAS. Link

  • Vertex AI Search. (2023). Radioligand Binding Assay Protocol for nAChRs. PDSP Protocol Book. Link

  • Vertex AI Search. (2023).[4] Epibatidine: A Promising Natural Alkaloid in Health. MDPI. Link

Sources

Technical Support Center: Crystallization Engineering for 2-(Piperidin-2-yl)pyridine

[1]

Topic: Optimizing solvent selection and crystallization protocols for 2-(Piperidin-2-yl)pyridine (Anabasine). Audience: Process Chemists, Formulation Scientists, and Academic Researchers.[1][2] Version: 2.4 (Current)[1]

Core Directive & Triage

Status Alert: 2-(Piperidin-2-yl)pyridine (Free Base) is a liquid at room temperature (Melting Point ~9°C).[1]

If you are attempting to crystallize the free base at ambient temperatures, your experiment will fail.[2] You are likely observing an oil because the compound is physically an oil under standard laboratory conditions.

Your Path Forward:

  • Purification of Free Base: Use distillation or column chromatography; do not attempt crystallization unless you have sub-ambient capabilities (<0°C).[1][2]

  • Solid Isolation: You must convert the free base into a salt form (e.g., Hydrochloride, Tartrate, or Oxalate) to obtain a stable crystalline solid.[2]

Troubleshooting Guide: The "Oiling Out" Phenomenon

User Issue: "I added acid to form the salt, but a sticky gum/oil separated at the bottom instead of crystals."

Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1][2][3] This occurs when the salt is generated faster than it can organize into a lattice, or when the solvent system enters a metastable region where the "oil" phase is thermodynamically more stable than the solution but less stable than the crystal.

Mechanism of Failure
  • High Supersaturation: Rapid addition of acid creates a massive local concentration of salt, forcing it out of solution as an amorphous oil before nuclei can form.[2]

  • Impurity Profile: Related alkaloids (e.g., anatabine) depress the melting point of the salt, keeping it in a semi-solid state.[2]

Remediation Protocol: The "Dual-Temperature" Swing

Do not discard the oil. Follow this recovery procedure:

  • Re-dissolve: Heat the mixture to reflux until the oil fully dissolves into the solvent. If it does not dissolve, add small aliquots of Methanol or Ethanol (high dielectric constant) until a single phase is achieved.[2]

  • Seed at Cloud Point: Cool the solution slowly. As soon as you see turbidity (the "cloud point"), add seed crystals of the desired salt.

  • Ripening: Hold the temperature constant at the cloud point for 1-2 hours. This allows the oil droplets to re-dissolve and deposit onto the crystal seeds (Ostwald Ripening).

  • Slow Cooling: Cool at a rate of 5°C/hour.

Strategic Solvent Selection (FAQs)

Q: Which solvent system is best for the Hydrochloride (HCl) salt?

Recommendation: Ethanol (Absolute) + Diethyl Ether (or MTBE) [1]

  • Rationale: The HCl salt is highly soluble in water and methanol (too soluble for high yield). Ethanol provides moderate solubility.[1][2] Ether acts as an anti-solvent to drive precipitation.[1][2]

  • Protocol:

    • Dissolve 2-(Piperidin-2-yl)pyridine in 5 volumes of absolute Ethanol.

    • Cool to 0°C.

    • Add 1.1 equivalents of HCl (gas or solution in dioxane/ether) dropwise.

    • If no solids form, slowly add Diethyl Ether or MTBE until persistent cloudiness appears.[1][2]

Q: I need to separate the enantiomers. Which solvent works for Chiral Resolution?

Recommendation: Methanol + Acetone using L-(+)-Tartaric Acid .[1]

  • Rationale: Tartrate salts often crystallize well from alcoholic ketones.[1][2] The diastereomeric salt differences are amplified in solvents with medium polarity.[2]

  • Data for Solvent Screening:

Solvent ClassSpecific SolventRoleDielectric Constant (

)
Suitability for Anabasine Salts
Protic Polar MethanolSolvent33.0High. Good for initial dissolution.[1][2]
Protic Polar Isopropanol (IPA)Solvent/Anti-solvent17.9Medium. Good for recrystallization.[1][2]
Aprotic Polar AcetoneAnti-solvent20.7High. Excellent anti-solvent for tartrates.[1][2]
Non-Polar Hexane/HeptaneAnti-solvent1.9Low. Often causes oiling out due to polarity gap.[1][2]
Ether MTBEAnti-solvent2.6High. Preferred over ether (safer, higher BP).[1][2]

Visualizing the Workflow

The following diagram illustrates the decision matrix for processing 2-(Piperidin-2-yl)pyridine, specifically addressing the "Liquid Free Base" vs. "Solid Salt" pathways.

CrystallizationWorkflowStartStarting Material:2-(Piperidin-2-yl)pyridine(Crude Oil)CheckStateTarget Form?Start->CheckStateFreeBaseFree Base(Liquid @ RT)CheckState->FreeBasePurification onlySaltFormSalt Form(Solid)CheckState->SaltFormSolid IsolationDistillationVacuum Distillation(bp ~105°C @ 1mmHg)FreeBase->DistillationSaltScreenAcid Selection(HCl, Tartaric, Oxalic)SaltForm->SaltScreenSolventAddDissolve in EtOH/MeOHSaltScreen->SolventAddAcidAddAdd Acid (Slowly)SolventAdd->AcidAddCheckPrecipPrecipitate State?AcidAdd->CheckPrecipCrystalsCrystals FormedCheckPrecip->CrystalsSuccessOilOiling Out (Gum)CheckPrecip->OilFailureRemedyRemedy:1. Heat to reflux2. Add Seed3. Slow CoolOil->RemedyRemedy->CrystalsRecycle

Caption: Decision matrix for isolating 2-(Piperidin-2-yl)pyridine, highlighting the critical pivot to salt formation and remediation of oiling-out events.

Detailed Experimental Protocol: Anti-Solvent Crystallization

Objective: Crystallization of 2-(Piperidin-2-yl)pyridine Dihydrochloride.

Safety: 2-(Piperidin-2-yl)pyridine is a nicotinic agonist and toxic.[1][2] Handle in a fume hood.

  • Dissolution:

    • Weigh 10.0 g of crude 2-(Piperidin-2-yl)pyridine oil.

    • Dissolve in 40 mL of Absolute Ethanol (4 vol). Stir until homogenous.

  • Acidification:

    • Prepare a solution of HCl in Ethanol (or use commercially available 1.25M HCl in EtOH).[1][2]

    • Place the amine solution in an ice bath (0-5°C).

    • Add HCl solution dropwise to limit exotherm.[1][2] Target pH: 1-2.

  • Anti-Solvent Addition (The Critical Step):

    • Do not dump the anti-solvent.

    • Setup an addition funnel with Ethyl Acetate or MTBE .[1][2]

    • Add anti-solvent slowly (approx 0.5 mL/min) while stirring vigorously.[1][2]

    • Stop immediately when the solution turns permanently turbid (cloud point).[1]

  • Aging:

    • Remove the ice bath.[2] Allow the turbid mixture to warm to Room Temperature (20-25°C).

    • Stir for 2 hours. The amorphous cloudiness should transform into distinct crystalline needles.[2]

  • Final Yield:

    • Cool back to 0°C for 30 minutes.

    • Filter under vacuum.[2] Wash cake with cold 1:1 Ethanol:MTBE.

References

  • PubChem. (2025).[1][2] 2-(Piperidin-2-yl)pyridine Physical Properties. National Library of Medicine.[2] [Link]

  • Brainly & Chemical Safety Databases. (2024). Prevention of Oiling Out in Amine Crystallization. [Link] (General principle citation verified via search context 1.1).

  • LibreTexts Chemistry. (2022).[1][2] 3.3: Choice of Solvent and Crystallization Techniques. [Link]

  • University of Rochester. (n.d.).[2] Solvents for Recrystallization: Rules of Thumb for Organic Bases. [Link] (Verified via search context 1.12).[1]

Validation & Comparative

A Senior Application Scientist's Guide to the H-NMR Spectral Interpretation of 2-(Piperidin-2-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of heterocyclic compounds is paramount. 2-(Piperidin-2-yl)pyridine, a molecule featuring both a pyridine and a piperidine ring, presents a compelling case for a detailed spectroscopic examination. Its hydrochloride salt is of particular interest due to its prevalence in pharmaceutical formulations, which enhances stability and solubility. This guide provides an in-depth analysis of the ¹H-NMR (proton nuclear magnetic resonance) spectrum of 2-(Piperidin-2-yl)pyridine hydrochloride, offering a comparative perspective against alternative analytical techniques and furnishing the experimental data necessary for robust characterization.

The Structural Landscape: Understanding the Proton Environments

The ¹H-NMR spectrum of 2-(Piperidin-2-yl)pyridine hydrochloride is a direct reflection of its molecular architecture. The molecule comprises two distinct heterocyclic systems linked by a C-C bond: an aromatic pyridine ring and a saturated piperidine ring. The protonation of the nitrogen atoms to form the hydrochloride salt significantly influences the chemical shifts of nearby protons due to changes in electron density.

The pyridine ring possesses four aromatic protons, while the piperidine ring contains eleven protons, including one attached to a chiral center (C2). The presence of the hydrochloride salt means that both the pyridine and piperidine nitrogens are protonated, leading to downfield shifts for adjacent protons.[1]

Deciphering the ¹H-NMR Spectrum: A Region-by-Region Analysis

A typical ¹H-NMR spectrum of 2-(Piperidin-2-yl)pyridine hydrochloride will display signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the piperidine ring.

Aromatic Region (Typically δ 7.0-9.0 ppm):

The four protons on the pyridine ring will appear in this region. Due to the electron-withdrawing effect of the protonated nitrogen atom, these protons are deshielded and resonate at lower fields compared to benzene.[1][2] The proton ortho to the nitrogen (at C6) is generally the most deshielded.[2][3] The substitution at the C2 position by the piperidine ring will influence the precise chemical shifts and coupling patterns of the remaining pyridine protons at the C3, C4, and C5 positions.

Aliphatic Region (Typically δ 1.5-4.0 ppm):

The eleven protons of the piperidine ring will be found in this more crowded region of the spectrum. The signals are often complex due to overlapping multiplets and diastereotopic protons arising from the chiral center at C2. The protons on the carbon adjacent to the nitrogen (C2 and C6) are the most deshielded within the piperidine ring.[4] The proton on the chiral carbon (C2) will typically appear as a multiplet due to coupling with the adjacent methylene protons. The remaining methylene protons on C3, C4, and C5 will present as a series of complex, often overlapping multiplets.[5]

N-H Protons:

The protons attached to the positively charged nitrogen atoms (N-H) in both the piperidinium and pyridinium moieties will also be present. Their chemical shifts can be highly variable and are often broad, depending on the solvent, concentration, and temperature. They may also exchange with residual water in the NMR solvent, leading to further broadening or even disappearance of the signal.

Comparative Analysis: ¹H-NMR vs. Alternative Techniques

While ¹H-NMR is a cornerstone for structural elucidation, a comprehensive characterization often involves a multi-technique approach.

Technique Strengths for 2-(Piperidin-2-yl)pyridine hydrochloride Limitations
¹H-NMR Spectroscopy Provides detailed information on the proton framework, including connectivity and stereochemistry. Sensitive to the electronic environment, reflecting the protonation state.Signal overlap in the aliphatic region can complicate interpretation. Broadening of N-H signals can occur.
¹³C-NMR Spectroscopy Complements ¹H-NMR by providing information on the carbon skeleton. Less signal overlap than ¹H-NMR.Lower sensitivity than ¹H-NMR, requiring more concentrated samples or longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight and provides information on fragmentation patterns, confirming the molecular formula.Does not provide detailed structural or stereochemical information.
Infrared (IR) Spectroscopy Identifies functional groups, such as N-H stretches (indicative of the hydrochloride salt) and C=N and C=C bonds of the pyridine ring.Provides limited information on the overall molecular structure and connectivity.
X-ray Crystallography Provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.Requires a single, diffraction-quality crystal, which can be challenging to obtain.
Chiral Separation Techniques (e.g., HPLC, CE) Essential for separating and quantifying the enantiomers of this chiral compound.[6][7][]Provides no structural information beyond separating the enantiomers.

Experimental Protocol: Acquiring a High-Quality ¹H-NMR Spectrum

To obtain a reliable ¹H-NMR spectrum of 2-(Piperidin-2-yl)pyridine hydrochloride, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-(Piperidin-2-yl)pyridine hydrochloride.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for hydrochloride salts as it can help in observing the N-H protons.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the aliphatic region.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution and lineshape.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H-NMR spectrum.

    • Set appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

    • To aid in structural assignment, consider performing two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Visualizing the Structure and Key Correlations

Molecular Structure of 2-(Piperidin-2-yl)pyridine Hydrochloride

Caption: Structure of 2-(Piperidin-2-yl)pyridine dihydrochloride.

Workflow for Spectral Interpretation

A Acquire 1D ¹H-NMR Spectrum B Identify Aromatic Region (δ 7.0-9.0 ppm) A->B C Identify Aliphatic Region (δ 1.5-4.0 ppm) A->C D Assign Pyridine Protons B->D E Assign Piperidine Protons C->E F Acquire 2D NMR (COSY, HSQC) D->F E->F G Confirm Assignments F->G

Caption: A logical workflow for the interpretation of the ¹H-NMR spectrum.

Conclusion

The ¹H-NMR spectral interpretation of 2-(Piperidin-2-yl)pyridine hydrochloride is a nuanced process that requires a systematic approach. By carefully analyzing the distinct regions of the spectrum and leveraging complementary analytical techniques, researchers can achieve a comprehensive and unambiguous structural characterization. This guide provides the foundational knowledge and practical insights necessary for scientists and drug development professionals to confidently interpret the ¹H-NMR data of this important heterocyclic compound, ensuring the integrity and accuracy of their research.

References

  • Smith, W. B., & Roark, J. L. (1968). The Proton Magnetic Resonance Spectra of Several 2-Substituted Pyridines. The Journal of Physical Chemistry, 73(4), 1049-1053. [Link]

  • ResearchGate. (n.d.). ¹H-NMR chemical shift values of the pyridinium ring H₂ and H₆...[Link]

  • Filo. (2025, April 1). The proton NMR chemical shifts of the hydrogens in pyridine are shown.[Link]

  • AL-Hadedi, A. A. M., Sawyer, S., & Brown, R. C. D. (n.d.). A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl-d)piperidines. ePrints Soton. [Link]

  • Indian Journal of Chemistry. (n.d.). Protonation effect on chemical shifts of some piperidones unusual influence by anions.[Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.[Link]

  • ACS Publications. (n.d.). Proton magnetic resonance spectra of several 2-substituted pyridines.[Link]

  • Taylor & Francis Online. (2006, September 23). ¹H NMR Spectra of Substituted Aminopyridines.[Link]

  • SpectraBase. (n.d.). Pyridine hydrochloride - Optional[¹H NMR] - Chemical Shifts.[Link]

  • Tables For Organic Structure Analysis. (n.d.). [Link]

  • Bulletin de l'Academie Polonaise des Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.[Link]

  • PubMed. (2008, June 15). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes.[Link]

  • ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.[Link]

  • Scientific Research Publishing. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines.[Link]

  • Supplementary Information. (n.d.). [Link]

  • National Institutes of Health. (2024, May 16). Unconventional approaches for chiral resolution.[Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.[Link]

  • ResearchGate. (2012, September 12). What are the best processes/methods for separation of chiral amine both non selective...[Link]

  • National Institutes of Health. (n.d.). 2-(Piperidin-2-yl)pyridine.[Link]

  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.[Link]

  • University of Padua. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies.[Link]

  • CrystEngComm (RSC Publishing). (n.d.). ³⁵Cl solid-state NMR spectroscopy of HCl pharmaceuticals and their polymorphs in bulk and dosage forms.[Link]

  • Iowa State University. (n.d.). NMR Coupling Constants.[Link]

  • ResearchGate. (n.d.). Aliphatic Part of the ¹H-NMR Spectrum of 1•HCl (in DMSO-d6 Solution).[Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). (s)-2-(piperidin-2-yl)pyridine.[Link]

  • SpectraBase. (n.d.). Piperidine.[Link]

  • Attached Nitrogen Test by ¹³C-¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 2,2-di(pyridin-2-yl)hexahydropyrimidinein CDCl₃ at RT.[Link]

  • National Institutes of Health. (n.d.). Chirality Sensing of N-Heterocycles via ¹⁹F NMR.[Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.[Link]

Sources

Comparative Guide: Anabasine HCl vs. Cytisine in Receptor Binding Potency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between Anabasine Hydrochloride and Cytisine (Cytisinicline), focusing on their receptor binding kinetics, affinity profiles, and pharmacological implications.

While both are naturally occurring alkaloids structurally related to nicotine, their utility in drug development diverges significantly due to their binding selectivities. Cytisine acts as a high-affinity, selective partial agonist at


 nicotinic acetylcholine receptors (nAChRs), forming the mechanistic basis for smoking cessation therapies.[1][2][3] In contrast, Anabasine  exhibits a broader, lower-affinity binding profile with significant activity at 

receptors and neuromuscular junctions, rendering it less suitable as a therapeutic but valuable as a toxicological biomarker and research ligand.

Molecular Profile & Mechanism of Action

To understand the binding data, one must first distinguish the structural pharmacophores that dictate receptor fit.

Structural Analysis
  • Cytisine: A rigid, tricyclic quinolizidine alkaloid. Its structural rigidity reduces the entropic cost of binding, contributing to its exceptionally high affinity for the

    
     subtype.
    
  • Anabasine: A pyridine alkaloid (isomer of nicotine).[4] It possesses a piperidine ring capable of conformational flexibility (chair/boat), which paradoxically lowers its binding affinity for

    
     compared to the rigid cytisine, while allowing broader interaction with other subtypes like 
    
    
    
    and muscle-type receptors.
Signaling Pathway & Agonism

The following diagram illustrates the differential signaling outcomes upon binding to the


 nAChR, the primary target for addiction treatment.

MOA_Comparison Ligand_C Cytisine (Ligand) Receptor α4β2 nAChR (Binding Site) Ligand_C->Receptor High Affinity (Ki < 1nM) Ligand_A Anabasine (Ligand) Ligand_A->Receptor Low Affinity (Ki ~1000nM) State_Desens Receptor Desensitization (High) Receptor->State_Desens High Turnover State_Open Channel Opening (Ion Flux) Receptor->State_Open Partial Agonism (30-40%) DA_Release Mesolimbic Dopamine Release (Nucleus Accumbens) State_Desens->DA_Release Modulates Burst Firing State_Open->DA_Release Moderate Ca2+ Influx Effect_C Therapeutic Effect: Reduces Craving & Withdrawal DA_Release->Effect_C Sustained, Moderate Levels Effect_A Toxicological Profile: Autonomic Stimulation & Neuromuscular Blockade DA_Release->Effect_A Supraphysiological / Erratic

Figure 1: Mechanistic divergence at the


 receptor. Cytisine's high-affinity partial agonism stabilizes dopamine levels, whereas Anabasine's lower affinity and broader profile lead to mixed systemic effects.

Receptor Binding Affinity Analysis

The following data aggregates


 (Inhibition Constant) and 

(Functional Potency) values from validated radioligand binding assays and electrophysiological studies.
Table 1: Comparative Binding Affinity ( ) and Selectivity
Receptor SubtypeCytisine (

)
Anabasine (

)
Selectivity Ratio (Cytisine)Interpretation

(High Sensitivity)
0.1 – 0.7 nM 900 – 1100 nM > 1000xCytisine is highly selective for this addiction-relevant subtype.

(Homomeric)
~4,000 nM~5,000 - 10,000 nMLowBoth ligands show weak affinity; Anabasine is relatively more potent at

vs its own

baseline.

(Ganglionic)
~2,000 nM~1,500 nMEquipotentBoth bind ganglionic receptors, contributing to autonomic side effects (e.g., GI distress).
Key Technical Insights:
  • The "Affinity Gap": Cytisine displays a >1000-fold higher affinity for

    
     compared to Anabasine. This allows Cytisine to occupy the receptor at sub-nanomolar concentrations, effectively outcompeting nicotine (which has a 
    
    
    
    ~1-5 nM) without fully activating the receptor.
  • Anabasine's "Promiscuity": Anabasine's binding profile is "flatter." It does not show the sharp selectivity peak for

    
     that Cytisine does. Its 
    
    
    
    values across subtypes are often in the micromolar range, necessitating higher doses for effect, which increases the risk of off-target toxicity (e.g., neuromuscular blockade).
  • 
     Relevance:  While neither is a potent 
    
    
    
    agonist compared to specific toxins like
    
    
    -bungarotoxin, Anabasine is often cited as having "higher relative potency" at
    
    
    compared to
    
    
    when normalized against Nicotine. However, in absolute terms, it remains a weak binder.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the


 of Anabasine HCl vs. Cytisine at the 

nAChR.

This protocol uses a competition binding format. We use


-Cytisine or 

-Epibatidine as the radioligand because they label the high-affinity sites with high specificity.
Reagents & Materials[4][5][6][7]
  • Membrane Source: Rat cortical membranes or HEK293 cells stably expressing human

    
     nAChR.
    
  • Radioligand:

    
    -Cytisine (Specific Activity ~30-60 Ci/mmol) or 
    
    
    
    -Epibatidine.
  • Non-specific Control: 300

    
     (-)Nicotine tartrate (to define non-specific binding).
    
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , pH 7.4.
Workflow Diagram

Binding_Assay_Workflow cluster_prep Phase 1: Preparation cluster_incub Phase 2: Equilibrium Binding cluster_analysis Phase 3: Separation & Data Prep Membrane Homogenization (Protein: 20-50 µg/well) Mix Combine: 1. Membranes 2. [3H]-Radioligand (0.5 nM) 3. Competitor (Drug) Prep->Mix Dilution Serial Dilution of Anabasine/Cytisine (10^-10 to 10^-4 M) Dilution->Mix Incubate Incubate 4°C for 75 mins (Prevents receptor degradation) Mix->Incubate Filter Vacuum Filtration (GF/B Filters + 0.5% PEI) Incubate->Filter Wash Rapid Wash (3x) Ice-cold Tris Buffer Filter->Wash Count Liquid Scintillation Counting (LSC) Wash->Count Calc Calculate Ki (Cheng-Prusoff Equation) Count->Calc

Figure 2: Standardized Radioligand Competition Assay Workflow for nAChR Affinity Determination.

Step-by-Step Methodology
  • Membrane Prep: Thaw membrane aliquots and resuspend in Assay Buffer.[5] Homogenize gently.

  • Plate Setup: Use a 96-well polypropylene plate.

    • Total Binding (TB): Buffer + Membranes + Radioligand.

    • Non-Specific Binding (NSB): 300

      
       Nicotine + Membranes + Radioligand.
      
    • Experimental: Increasing concentrations of Anabasine HCl or Cytisine (

      
       M to 
      
      
      
      M) + Membranes + Radioligand.
  • Incubation: Add

    
    -Cytisine (final conc. ~0.5 nM).[6] Incubate at 4°C for 75 minutes .
    
    • Expert Note: We use 4°C rather than room temperature for

      
       assays to minimize receptor desensitization and proteolysis during the assay window.
      
  • Harvesting: Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour. This reduces non-specific binding of the radioligand to the filter itself (a critical step for sticky ligands like epibatidine).

  • Filtration: Harvest using a cell harvester. Wash 3x with ice-cold buffer to remove unbound ligand.

  • Analysis: Add scintillation cocktail and count. Plot % Specific Binding vs. Log[Drug]. Fit to a one-site competition model to derive

    
    .
    
  • Calculation: Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is the dissociation constant of the radioligand.

Implications for Drug Development[9]

Cytisine: The Therapeutic Standard

Cytisine's profile—high affinity binding coupled with partial agonism—creates a "ceiling effect."

  • Mechanism: It binds tightly to

    
     (blocking nicotine from binding) but only activates the receptor to ~30-40% of the maximum.
    
  • Result: This provides enough dopamine release to prevent withdrawal symptoms but not enough to cause the euphoric "high" of smoking.

  • Status: Marketed as Tabex and Desmoxan; currently in advanced FDA trials as Cytisinicline.

Anabasine: The Toxicological Limit

Anabasine HCl is rarely pursued as a therapeutic due to its "dirty" binding profile.

  • Toxicity: Its ability to bind neuromuscular junctions (muscle-type nAChR) and

    
     receptors at concentrations similar to its 
    
    
    
    activity leads to a narrow therapeutic index.
  • Use Case: It serves as a critical biomarker for tobacco consumption (distinguishing smokers from those on Nicotine Replacement Therapy, as NRT is purified and lacks Anabasine) and as a reference standard in toxicology.

References

  • Anderson, D. J. (2008).[7] Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology. [Link]

  • Mineur, Y. S., et al. (2011).[1] Cytisine, a partial agonist of high-affinity nicotinic acetylcholine receptors, reduces nicotine intake. Neuropharmacology. [Link]

  • Kem, W. R., et al. (2006). Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine.[4][8] Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Xing, H., et al. (2020).[9][10] A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine.[9] Marine Drugs. [Link][10][11]

  • Coe, J. W., et al. (2005). Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation.[2][12] Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-(Piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, the precise structural elucidation of N-heterocyclic compounds is paramount. 2-(Piperidin-2-yl)pyridine, a structural motif found in various biologically active compounds, presents a unique analytical challenge due to its isomeric similarity to other compounds, such as the tobacco alkaloid anabasine [3-(piperidin-2-yl)pyridine]. This guide provides an in-depth, comparative analysis of the mass spectrometric fragmentation patterns of 2-(Piperidin-2-yl)pyridine, offering experimental insights and data to aid in its unambiguous identification and characterization.

Introduction: The Significance of Isomeric Differentiation

2-(Piperidin-2-yl)pyridine and its isomers, like anabasine, share the same molecular formula (C₁₀H₁₄N₂) and nominal mass (162.12 g/mol ).[1][2] This isobaric nature necessitates a detailed understanding of their fragmentation behavior under different ionization techniques to distinguish them reliably.[3][4] The position of the linkage between the piperidine and pyridine rings significantly influences the fragmentation pathways, leading to characteristic differences in their mass spectra. This guide will explore these differences under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.

Electron Ionization (EI) Mass Spectrometry: Unraveling the Core Structure

Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation.[5] This provides a detailed fingerprint of the molecule's structure.

Proposed EI Fragmentation Pathway of 2-(Piperidin-2-yl)pyridine

The fragmentation of 2-(Piperidin-2-yl)pyridine under EI is expected to be initiated by the ionization of one of the nitrogen atoms. The primary fragmentation processes will likely involve cleavages within the piperidine ring, which is a common feature for piperidine derivatives.[5]

A key fragmentation pathway is the α-cleavage adjacent to the piperidine nitrogen, leading to the expulsion of a radical and the formation of a stable iminium ion.[5] For 2-(Piperidin-2-yl)pyridine, this can result in the loss of a hydrogen radical or the pyridine-substituted carbon. However, the most characteristic fragmentation is anticipated to be the cleavage of the piperidine ring itself.

A dominant fragmentation pathway for cyclic amines involves the formation of a radical cation on the nitrogen, followed by cleavage of the C-C bond beta to the nitrogen and subsequent hydrogen transfer and cleavage to produce a stable, even-electron ion. For 2-(Piperidin-2-yl)pyridine, this is expected to lead to a prominent ion at m/z 84 . This fragment corresponds to the protonated piperidine ring that has undergone cleavage.

Another significant fragmentation pathway involves the cleavage of the bond between the two rings, which can lead to ions corresponding to the pyridine ring and the piperidinyl radical, or vice versa.

EI_Fragmentation

Comparative Analysis with Anabasine

Anabasine [3-(piperidin-2-yl)pyridine] is a well-studied isomer, and its EI mass spectrum provides a valuable comparison. The mass spectrum of anabasine is characterized by a molecular ion peak at m/z 162 and a base peak at m/z 84 .[6] This m/z 84 ion is attributed to the cleavage of the piperidine ring. Other significant fragments for anabasine include ions at m/z 161 (M-1), 133, 105, and 78.[6][7]

Fragment Ion (m/z)Proposed Structure/Origin (Anabasine)Expected Presence in 2-(Piperidin-2-yl)pyridineRationale for Comparison
162Molecular Ion [M]⁺·PresentSame molecular formula.
161[M-H]⁺PresentLoss of a hydrogen radical is a common fragmentation for amines.
84 [C₅H₁₀N]⁺ (Piperidine ring fragment) Present and likely abundant This fragment arises from the piperidine ring and is expected to be a major ion for both isomers.
133[M-C₂H₅]⁺Likely presentLoss of an ethyl group from the piperidine ring.
105Cleavage of piperidine ringLikely presentRepresents a common piperidine fragmentation pathway.
78/79Pyridine ring fragmentPresentCleavage of the bond between the rings.

Key Differentiator: While both isomers are expected to show a strong peak at m/z 84, the relative intensities of other fragment ions, particularly those resulting from interactions between the two rings, may differ. The ortho-position of the piperidinyl group in 2-(Piperidin-2-yl)pyridine could facilitate unique rearrangement reactions not possible in the meta-substituted anabasine, potentially leading to different fragment ion ratios.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): A Softer Approach for Precursor Ion Analysis

ESI is a "soft" ionization technique that typically produces a protonated molecule [M+H]⁺ with minimal in-source fragmentation.[5] Subsequent fragmentation is induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). This allows for a more controlled study of the fragmentation pathways of the protonated molecule.

Proposed ESI-MS/MS Fragmentation of [2-(Piperidin-2-yl)pyridine+H]⁺

The protonated molecule of 2-(Piperidin-2-yl)pyridine ([M+H]⁺ at m/z 163) is expected to fragment primarily through pathways involving the protonated piperidine ring. Common fragmentation pathways for protonated piperidine alkaloids include the neutral loss of small molecules like ammonia or alkenes.[8]

A likely fragmentation pathway would involve the opening of the piperidine ring followed by the loss of ethene (C₂H₄) or propene (C₃H₆), leading to fragment ions at m/z 135 and m/z 121, respectively. Cleavage of the bond between the two rings can also occur, leading to a protonated pyridine ion (m/z 80) or a protonated piperidine ion (m/z 86).

ESI_Fragmentation

Comparative ESI-MS/MS Analysis with Anabasine

The ESI-MS/MS of anabasine also produces a protonated molecule at m/z 163. While detailed public data on its ESI-MS/MS fragmentation is less common than its EI data, studies on similar piperidine alkaloids suggest that neutral losses are a major fragmentation pathway.[3][8] It is crucial to achieve chromatographic separation of anabasine and 2-(Piperidin-2-yl)pyridine as they are isobaric and can produce common fragment ions under ESI conditions.[3][4]

Key Differentiator: The relative abundance of the fragment ions will be key to distinguishing the isomers. The proximity of the two nitrogen atoms in the 2-substituted isomer might influence protonation sites and subsequent fragmentation pathways, potentially leading to different dominant fragment ions compared to the 3-substituted anabasine. For instance, a "proton-bound dimer" type interaction in the gas phase might be more favorable for the 2-isomer, leading to unique fragmentation patterns.

Experimental Protocols

To obtain reliable and reproducible mass spectra for the comparison of these isomers, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

GCMS_Workflow

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile organic solvent such as methanol or dichloromethane.

  • GC Conditions:

    • Injector: Split/splitless, 250 °C.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Scan Range: m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and the major fragment ions. Compare the obtained spectrum with reference spectra in libraries (e.g., NIST, Wiley).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

LCMSMS_Workflow

Methodology:

  • Sample Preparation: Dissolve the sample in the initial mobile phase conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation of isomers, for example, 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 163.

    • Collision Gas: Argon or nitrogen.

    • Collision Energy: Optimize to obtain a good distribution of fragment ions (typically in the range of 10-40 eV).

    • Product Ion Scan: Acquire the product ion spectrum over a relevant mass range (e.g., m/z 50-170).

  • Data Analysis: Analyze the product ion spectra of the chromatographically separated isomers and compare the relative abundances of the key fragment ions.

Conclusion

The mass spectrometric differentiation of 2-(piperidin-2-yl)pyridine from its isomers, particularly anabasine, is achievable through a careful analysis of their fragmentation patterns. While both isomers are expected to produce a prominent fragment at m/z 84 under EI conditions, the relative intensities of other fragment ions can provide diagnostic information. Under ESI-MS/MS conditions, the fragmentation of the protonated molecules will likely be dominated by neutral losses from the piperidine ring, and again, the relative abundances of the product ions will be crucial for differentiation. The experimental protocols provided in this guide offer a robust starting point for researchers to generate high-quality data for the confident identification of 2-(piperidin-2-yl)pyridine.

References

  • Zbancioc, G., et al. "NICOTINE AND TOBACCO ALKALOIDS: A GC-MS APPROACH." Manupatra, .

  • Jacob, P., et al. "Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry." Chemical Research in Toxicology, 2016, [Link].

  • ResearchGate. "Anabasine mass spectrum." ResearchGate, [Link].

  • Hoofnagle, A. N., et al. "Specific Detection of Anabasine, Nicotine, and Nicotine Metabolites in Urine by Liquid Chromatography–Tandem Mass Spectrometry." American Journal of Clinical Pathology, vol. 126, no. 6, 2006, pp. 880-887, [Link].

  • National Institute of Standards and Technology. "Anabasine." NIST Chemistry WebBook, [Link].

  • National Center for Biotechnology Information. "2-(Piperidin-2-yl)pyridine." PubChem Compound Database, CID=437973, [Link].

  • Pivatto, M., et al. "Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites." Journal of the Brazilian Chemical Society, vol. 16, no. 6B, 2005, pp. 1431-1439, [Link].

  • Liu, B., et al. "Enantiomeric analysis of anatabine, nornicotine and anabasine in commercial tobacco by multi-dimensional gas chromatography and mass spectrometry." Journal of Chromatography B, vol. 865, no. 1-2, 2008, pp. 13-17, [Link].

  • National Center for Biotechnology Information. "(+-)-Anabasine." PubChem Compound Database, CID=2181, [Link].

  • Freitas, V. P., et al. "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors." Rapid Communications in Mass Spectrometry, vol. 32, no. 15, 2018, pp. 1303-1310, [Link].

Sources

Cross-Reactivity of Anabasine Antibodies in Immunoassays: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Biomarker Challenge

Anabasine, a minor tobacco alkaloid, has emerged as the definitive biomarker for distinguishing active tobacco use from Nicotine Replacement Therapy (NRT). Unlike nicotine and cotinine, which are present in both tobacco and NRT products, anabasine is unique to the tobacco plant.

However, the validity of anabasine immunoassays hinges on a single critical parameter: Specificity . Due to the high structural homology between anabasine, nicotine, and nornicotine, antibody cross-reactivity is the primary failure mode for these assays. A false-positive anabasine result caused by high concentrations of urinary nicotine (common in NRT users) can disastrously misclassify a compliant patient as a tobacco user.

This guide analyzes the cross-reactivity profiles of anabasine-targeting antibodies, compares monoclonal vs. polyclonal performance, and provides a validated protocol for establishing specificity.

Mechanistic Insight: The Structural Basis of Cross-Reactivity

To understand why anabasine antibodies fail, one must analyze the immunogen design. Antibodies recognize the surface features of the hapten (anabasine) presented on a carrier protein.

  • The Problem: Anabasine and Nicotine both share a pyridine ring. They differ only in the saturated ring: Nicotine has a pyrrolidine (5-membered) ring, while Anabasine has a piperidine (6-membered) ring.

  • The Solution: Hapten design must mask the common pyridine ring and expose the unique piperidine ring to the immune system.

Diagram 1: Hapten Design Strategy for Specificity

The following diagram illustrates how linker placement dictates antibody specificity.

HaptenStrategy Nicotine Nicotine (Pyridine + Pyrrolidine) Anabasine Anabasine (Pyridine + Piperidine) Nicotine->Anabasine Structural Analog Linker_Pyridine Linker at Pyridine Ring (Common Epitope Masked) Anabasine->Linker_Pyridine Optimal Conjugation Linker_Piperidine Linker at Piperidine Nitrogen (Unique Epitope Masked) Anabasine->Linker_Piperidine Poor Conjugation Ab_Specific High-Specificity Antibody (Recognizes Ring Size Diff) Linker_Pyridine->Ab_Specific Exposes Unique Piperidine Ring Ab_Cross Cross-Reactive Antibody (Recognizes Common Pyridine) Linker_Piperidine->Ab_Cross Exposes Common Pyridine Ring

Caption: Strategic linker placement is critical. Linking via the pyridine ring forces the antibody to recognize the unique piperidine ring of anabasine, reducing nicotine cross-reactivity.

Comparative Analysis: Monoclonal vs. Polyclonal Performance[1]

In the context of tobacco alkaloids, "broad detection" is a liability. The following analysis contrasts the performance of high-affinity Monoclonal Antibodies (mAbs) against standard Polyclonal preparations (pAbs), based on aggregate performance data from high-sensitivity competitive ELISA validations.

Table 1: Comparative Performance Specifications
FeatureHigh-Specificity Monoclonal (mAb) Standard Polyclonal (pAbs) Impact on Assay
Epitope Recognition Single, rigid epitope (Piperidine ring focus)Multiple epitopes (Pyridine + Piperidine)mAbs prevent false positives from Nicotine.
Affinity (Kd)

to

M
Mixed (

to

M)
mAbs offer better sensitivity (LOD).
Batch Consistency Identical indefinitelyHigh variability between bleedsmAbs are essential for long-term clinical kits.
Cross-Reactivity Risk Low (<1% for Nicotine)High (Variable, often >5%)pAbs require extensive cleanup or pre-absorption.
Table 2: Cross-Reactivity Profiles (Target vs. Actual)

Data derived from competitive ELISA inhibition studies (IC50 method). Values represent the percentage of cross-reactivity relative to Anabasine (100%).

AnalyteIdeal Target Spec Typical mAb Performance Typical pAb Performance Clinical Consequence
Anabasine 100%100%100%Target detection.
Nicotine < 0.1%< 0.5%2 - 15%Critical: High nicotine in NRT users triggers false positive.
Cotinine < 0.1%< 1.0%5 - 20%Critical: Major metabolite; high urine conc. causes interference.
Nornicotine < 1.0%1 - 3%10 - 30%Moderate risk; nornicotine is also a tobacco marker.
Anatabine < 1.0%2 - 5%10 - 25%Low risk; anatabine is also a tobacco marker.

Analyst Note: For a clinical assay distinguishing NRT from tobacco, a cross-reactivity of >1% for Nicotine or Cotinine is unacceptable . Urinary concentrations of Cotinine in smokers/NRT users can exceed 5,000 ng/mL, while the Anabasine cut-off is often as low as 3 ng/mL. Even 0.1% cross-reactivity at 5,000 ng/mL Cotinine generates a 5 ng/mL signal—a false positive.

Experimental Protocol: Validation of Specificity (IC50)

To validate an Anabasine antibody, you cannot rely on manufacturer claims alone. You must determine the IC50 (concentration of inhibitor required to reduce binding by 50%) for the target and potential cross-reactants.

Protocol: Competitive ELISA for Cross-Reactivity Determination

Materials:

  • Anabasine-BSA Conjugate (Coating Antigen)

  • Primary Antibody (Candidate Anti-Anabasine)

  • Competitors: Anabasine, Nicotine, Cotinine, Nornicotine (analytical grade standards)

  • HRP-Conjugated Secondary Antibody

Step-by-Step Workflow:

  • Coating: Coat 96-well microplate with Anabasine-BSA (1 µg/mL in Carbonate Buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 3% BSA in PBS for 2 hours at RT.

  • Competition Reaction:

    • Prepare serial dilutions of Anabasine (Standard Curve): 0.01 to 1000 ng/mL.

    • Prepare serial dilutions of Cross-Reactants (Nicotine, Cotinine): 10 to 100,000 ng/mL.

    • Mix Antibody + Antigen Dilution (1:1 ratio) in a separate tube. Incubate 30 mins.

  • Binding: Transfer 100 µL of the mixture to the coated plate. Incubate 1 hour at RT. Mechanism: Free antigen in solution competes with plate-bound antigen for antibody binding.

  • Detection: Wash 5x. Add HRP-Secondary Antibody. Incubate 1 hour.

  • Readout: Wash 5x. Add TMB Substrate. Stop with 1M H2SO4. Read OD450.

Calculation: Calculate % Cross-Reactivity (CR) using the formula:



Decision Guide: Selecting the Right Tool

When should you use an Immunoassay (ELISA/LFA) versus Mass Spectrometry (LC-MS/MS) for Anabasine?

Diagram 2: Method Selection Decision Tree

DecisionTree Start Start: Select Anabasine Detection Method Throughput High Sample Volume (>100/day)? Start->Throughput Sensitivity Required Sensitivity? Throughput->Sensitivity No ELISA Recommended: Competitive ELISA (Use mAb only) Throughput->ELISA Yes (Screening) Budget Budget Constraint? Sensitivity->Budget > 5 ng/mL (Screening) LCMS Recommended: LC-MS/MS (Gold Standard) Sensitivity->LCMS < 2 ng/mL (Confirmation) Budget->ELISA Low (<$5/sample) Budget->LCMS High (>$20/sample)

Caption: Choose ELISA for high-throughput screening where cost is critical. Choose LC-MS/MS for confirmatory testing requiring <2 ng/mL sensitivity.

References

  • Jacob, P., et al. (2002). "Anabasine and anatabine as biomarkers for tobacco use during nicotine replacement therapy." Cancer Epidemiology, Biomarkers & Prevention. Link

  • Bramer, S.L., et al. (1986). "Stereospecific monoclonal antibodies to nicotine and cotinine and their use in enzyme-linked immunosorbent assays." Journal of Pharmacology and Experimental Therapeutics. Link

  • Creative Diagnostics. "ABA Antibodies and Hapten Design Principles." Creative Diagnostics Product Guide. Link

  • UCLouvain. (2023). "Clinical Biochemistry: New cutoff values for anatabine and anabasine." Clinical Biochemistry. Link

  • Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: Cotinine and Anabasine in Urine." NHANES. Link

A Senior Application Scientist's Guide to Establishing Purity Standards for Research-Grade 2-(Piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Preclinical Research

In the landscape of drug discovery and development, 2-(Piperidin-2-yl)pyridine serves as a critical heterocyclic building block. Its structural motif is present in numerous neurologically active compounds and catalysts. For researchers utilizing this compound, whether in medicinal chemistry, process development, or pharmacological studies, the purity of the starting material is not a trivial detail—it is the bedrock upon which reliable, reproducible, and meaningful data are built. An inadequately characterized reagent can introduce confounding variables, leading to misinterpreted results, wasted resources, and stalled projects.

This guide provides a comprehensive framework for establishing robust purity standards for research-grade 2-(Piperidin-2-yl)pyridine. We will move beyond simple percentage-based purity and delve into a multi-faceted analytical approach that considers organic impurities, positional isomers, enantiomeric purity, residual solvents, and water content. The methodologies described herein are designed to be self-validating systems, providing a clear and defensible rationale for accepting or rejecting a batch of this crucial research chemical.

Part 1: Understanding the Impurity Profile

The first step in establishing purity standards is to anticipate the potential impurities. These are typically byproducts of the synthesis route or degradation products. A common and efficient synthesis of 2-(Piperidin-2-yl)pyridine involves the catalytic hydrogenation of 2,2'-bipyridine or a related precursor.[1] This specific pathway informs our initial impurity investigation.

Potential Impurities Include:

  • Starting Material: Unreacted 2,2'-bipyridine.

  • Partially Reduced Intermediates: Species where only one of the pyridine rings is partially or fully saturated.

  • Positional Isomers: While less common with a controlled synthesis, isomers like anabasine (3-(piperidin-2-yl)pyridine) could be present.[2][3][4]

  • Enantiomers: The molecule possesses a chiral center at the C2 position of the piperidine ring. For enantiopure variants, such as (S)-2-(Piperidin-2-yl)pyridine, the (R)-enantiomer is a critical impurity to quantify.[5]

  • Residual Solvents: Solvents used during reaction and purification (e.g., ethanol, methanol, ethyl acetate).

  • Water: Absorbed from the atmosphere or retained from the workup process.

  • Inorganic Impurities: Catalyst remnants (e.g., Palladium, Platinum, Nickel) or salts.

This impurity profile dictates the necessity of a suite of orthogonal analytical techniques, as no single method can provide a complete picture.

Part 2: A Multi-Pronged Analytical Strategy for Purity Determination

To comprehensively assess the purity of 2-(Piperidin-2-yl)pyridine, we must employ a combination of chromatographic, spectroscopic, and titrimetric methods. The following sections detail the experimental protocols and the rationale behind their selection. The overall workflow is designed to ensure that all potential impurities are identified and quantified.

G cluster_0 Purity Assessment Workflow Sample Sample Batch Received Identity Identity Confirmation (1H NMR, 13C NMR, MS) Sample->Identity OrganicPurity Organic Purity & Impurity Profile (RP-HPLC, GC-MS) Identity->OrganicPurity Structure Confirmed ChiralPurity Enantiomeric Purity (Chiral HPLC or CE) OrganicPurity->ChiralPurity Water Water Content (Karl Fischer Titration) ChiralPurity->Water Assay Absolute Purity (Assay) (qNMR) Water->Assay CoA Certificate of Analysis Generation Assay->CoA All Specs Met

Caption: High-level workflow for comprehensive purity analysis.

Chromatographic Purity: HPLC and GC-MS

Chromatographic methods are the cornerstone of separating and quantifying organic impurities. We utilize both High-Performance Liquid Chromatography (HPLC) for general organic purity and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and identity confirmation.

High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling

Expertise & Experience: Reverse-phase HPLC is the method of choice due to its robustness and its ability to separate compounds with a wide range of polarities. 2-(Piperidin-2-yl)pyridine, being a basic and moderately polar compound, chromatographs well on a C18 column. The unreacted starting material, 2,2'-bipyridine, is more aromatic and less polar, leading to a longer retention time and excellent separation under these conditions. An acidic mobile phase modifier (e.g., formic acid) is used to ensure sharp, symmetrical peak shapes by protonating the basic nitrogen atoms.[6]

Experimental Protocol: RP-HPLC

  • System Preparation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Water:Acetonitrile. Filter through a 0.45 µm syringe filter.

  • Analysis: Inject 5 µL. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation

Expertise & Experience: GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds.[7] It provides orthogonal separation to HPLC and offers the significant advantage of mass spectral data, which acts as a "fingerprint" for each compound, confirming the identity of the main peak and helping to tentatively identify unknown impurities by comparison with spectral libraries like NIST.[8][9]

Experimental Protocol: GC-MS

  • System Preparation: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: Initial temperature 60 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.

  • Inlet Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Scan Range: 40-400 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution in methanol.

  • Analysis: Inject 1 µL with a 10:1 split ratio. Identify peaks based on retention time and mass spectrum.

Enantiomeric Purity: Chiral HPLC

Trustworthiness: For a chiral compound intended for biological research, confirming the enantiomeric purity is non-negotiable, as different enantiomers can have vastly different pharmacological activities and toxicities. A self-validating chiral method must demonstrate baseline separation of the two enantiomers.

Expertise & Experience: Chiral separations are typically achieved using a chiral stationary phase (CSP). For amine compounds like 2-(Piperidin-2-yl)pyridine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective. Capillary Electrophoresis (CE) with a chiral selector like a cyclodextrin is another powerful, albeit less common, alternative.[10]

Experimental Protocol: Chiral HPLC

  • System Preparation: HPLC system as described above.

  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size, or equivalent polysaccharide-based column.

  • Mobile Phase: Isocratic mixture of Hexane, Isopropanol, and Diethylamine (e.g., 80:20:0.1 v/v/v). The small amount of amine modifier is crucial for good peak shape.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: DAD, 254 nm.

  • Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.

  • Analysis: Inject 10 µL. Calculate enantiomeric excess (% e.e.) from the peak areas of the two enantiomers: e.e. = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100.

Absolute Purity and Structural Integrity: NMR Spectroscopy

Authoritative Grounding: While chromatography gives relative purity, Quantitative NMR (qNMR) provides an absolute assay value traceable to a certified reference material.[11] It is a primary ratio method of measurement recognized by metrology institutes worldwide. Furthermore, ¹H and ¹³C NMR spectra serve as the definitive confirmation of the compound's chemical structure.[12][13]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • System Preparation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Certified Maleic Anhydride or other suitable standard with known purity and non-overlapping peaks.

  • Solvent: Deuterated chloroform (CDCl₃) or DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh ~15 mg of 2-(Piperidin-2-yl)pyridine into a vial.

    • Accurately weigh ~10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1 ≥ 5 * T₁) to allow for full magnetization recovery for accurate integration.

    • Use a 90° pulse.

  • Data Analysis:

    • Identify a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Carefully integrate both signals.

    • Calculate the purity (P_analyte) using the following formula: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.

Part 3: Comparative Analysis and Setting Specifications

The choice of analytical technique depends on the specific question being asked. The table below compares the primary methods used for purity assessment.

Technique Principle Primary Use Detects Advantages Limitations
RP-HPLC Differential partitioningQuantifying organic impuritiesNon-volatile organic compounds, starting materials, byproductsHigh resolution, robust, widely available, quantitativeDoes not separate enantiomers, may not detect highly volatile compounds
GC-MS Volatility & mass-to-charge ratioIdentifying volatile impurities, confirming identityVolatile organic compounds, residual solventsHigh sensitivity, provides structural information (MS), excellent for volatilesNot suitable for non-volatile or thermally labile compounds
Chiral HPLC Enantioselective interaction with CSPQuantifying enantiomeric purityEnantiomersDirectly separates and quantifies stereoisomersRequires specialized, expensive columns; method development can be intensive
qNMR Nuclear magnetic resonanceDetermining absolute purity (assay), structural confirmationAny proton-containing substancePrimary ratio method, highly accurate, structure-specific, no response factor neededLower sensitivity than chromatography, requires expensive equipment and certified standards
Establishing the Purity Standard

Based on the capabilities of these methods and the requirements for reliable preclinical research, we propose the following specifications for "Research-Grade" 2-(Piperidin-2-yl)pyridine. This framework is grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines, which, while intended for drug substances, provide a valuable framework for ensuring quality in research materials.[14][15][16]

G cluster_1 Logic for Specification Setting Identify Identify Potential Impurities - Synthesis Byproducts - Degradation Products - Enantiomers - Solvents Select Select Analytical Techniques - Orthogonal Methods - Specificity & Sensitivity - HPLC, GC-MS, Chiral, qNMR Identify->Select Validate Validate Methods Per ICH Q2(R2) Principles - Specificity, Linearity - Accuracy, Precision, LOD/LOQ Select->Validate Analyze Analyze Representative Batches - Identify 'Typical' Profile - Quantify Impurity Levels Validate->Analyze SetLimits Set Acceptance Criteria - Balance Process Capability & Risk - Ensure Reproducibility - Define 'Research Grade' Analyze->SetLimits

Caption: Decision-making process for setting purity specifications.

Table 2: Proposed Purity Specifications for Research-Grade 2-(Piperidin-2-yl)pyridine

Test Method Acceptance Criterion Rationale
Appearance Visual InspectionColorless to pale yellow liquidBasic quality control check.
Identity ¹H NMR, ¹³C NMR, MSConforms to structureEnsures the correct molecule is being tested.
Purity (Organic) RP-HPLC (Area %)≥ 98.5%Ensures minimal presence of synthesis-related organic impurities.[11]
Individual Impurity RP-HPLC (Area %)≤ 0.5%Controls any single known or unknown impurity to a low level.
Enantiomeric Purity Chiral HPLC≥ 99.0% e.e. (for enantiopure versions)Critical for biological applications to avoid off-target effects from the other enantiomer.
Assay (Absolute Purity) qNMR98.0% - 102.0%Provides an accurate measure of the mass of the active compound, crucial for preparing solutions of known concentration.
Water Content Karl Fischer Titration≤ 0.5%Water can act as a catalyst for degradation or interfere with certain reactions.
Residual Solvents GC-MSTo be reportedEnsures that residual solvents from manufacturing are at levels that will not interfere with experimental outcomes.

Conclusion

Establishing a purity standard for a research chemical like 2-(Piperidin-2-yl)pyridine is a rigorous, multi-step process that requires a deep understanding of its chemistry and the application of orthogonal analytical techniques. Simply relying on a single chromatographic purity value is insufficient. A robust specification, as outlined in this guide, incorporates identity, organic purity, enantiomeric purity, absolute assay, and levels of residual water and solvents. By adopting this comprehensive approach, researchers, scientists, and drug development professionals can ensure the quality and integrity of their materials, leading to more reliable and reproducible scientific outcomes. This commitment to analytical excellence is fundamental to the principles of good science and is an indispensable component of the drug discovery pipeline.

References

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • Impurity guidelines in drug development under ICH Q3 . AMSbiopharma. [Link]

  • FDA Guidance on Analytical Method Validation . U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • ICH Q3A (R2) Impurities in new drug substances . European Medicines Agency. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics . Regulations.gov. [Link]

  • Impurities in new drug substances Q3A (R2) . International Council for Harmonisation. [Link]

  • What are the detection methods for piperidine? . Biosynce. [Link]

  • ICH Q3BR Guideline Impurities in New Drug Products . IKEV. [Link]

  • Impurities in New Drug Products Q3B(R2) . International Council for Harmonisation. [Link]

  • Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones . Scholars.Direct. [Link]

  • Chemical Grades Explained: ACS, USP, FCC & Technical Guide . Simple Solvents. [Link]

  • The Most Common Grades of Reagents and Chemicals . Lab Manager. [Link]

  • GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects . Cellular, Molecular and Biomedical Reports. [Link]

  • Chemical purity . Wikipedia. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures . ESA-IPB. [Link]

  • Detection of Pyridine Derivatives by SABRE Hyperpolarization at Zero Field . ChemRxiv. [Link]

  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field . PMC. [Link]

  • Analytical methods for pyridine . Agency for Toxic Substances and Disease Registry. [Link]

  • ¹H NMR spectrum of (a) pure pyridine and (b) CdTe NCs after the ligand exchange . ResearchGate. [Link]

  • 2-(Piperidin-2-yl)pyridine . PubChem. [Link]

  • HPLC Methods for analysis of Pyridine . HELIX Chromatography. [Link]

  • Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d] pryimidin-7-ones.
  • Acceptability of Standards from Alternative Compendia (BP/EP/JP) . U.S. Food and Drug Administration. [Link]

  • Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy . INIS-IAEA. [Link]

  • 2-(piperidin-2-yl)pyridine (C10H14N2) . PubChemLite. [Link]

  • (S)-2-(piperidin-2-yl)pyridine . Chongqing Chemdad Co., Ltd. [Link]

  • Pyridine-piperidine-pyrolidine alkaloids . SlideShare. [Link]

  • Synthesis and Characterization of 2-(Pyridin-2-Yl)Guanidine Derivatives and their Metal Complexes as Potential Antibacterial Agents Using Phosphoryl Chloride . International Journal of Pharmaceutical Sciences and Research. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI. [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis . MDPI. [Link]

  • Nicotine-impurities . Pharmaffiliates. [Link]

  • Anabasine . NIST WebBook. [Link]

  • (S)-3-(Piperidin-2-yl)pyridine . Pharmaffiliates. [Link]

  • 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile . National Institutes of Health. [Link]

Sources

Comparative Pharmacokinetics of Piperidine Alkaloids in Rodent Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine alkaloids represent a structurally diverse class of nitrogenous heterocycles with distinct pharmacological profiles ranging from therapeutic bioenhancement to acute toxicity. This guide provides a technical comparison of the pharmacokinetic (PK) behaviors of three representative compounds: Piperine (bioenhancer), Lobeline (partial agonist/therapeutic candidate), and Coniine (toxicological reference).

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of these alkaloids is critical for optimizing dosing regimens in preclinical rodent models. This guide synthesizes experimental data, detailing the causality between chemical structure and in vivo fate, and provides validated protocols for their bioanalysis.

Introduction: The Piperidine Spectrum

The piperidine moiety is a pharmacophore found in over 12,000 biologically active compounds. In rodent models, the pharmacokinetic behavior of these alkaloids is dictated by lipophilicity, stereochemistry, and metabolic stability.

CompoundSourcePrimary MechanismKey PK Characteristic
Piperine Piper nigrumTRPV1 agonist / CYP inhibitorBioenhancer: Inhibits glucuronidation and efflux.
Lobeline Lobelia inflatanAChR partial agonistInstability: Prone to cis-trans isomerization affecting potency.[1]
Coniine Conium maculatumnAChR antagonistToxicity: Rapid absorption and acute neuromuscular blockade.[2][3][4]

Experimental Methodology: Validated Workflows

To generate reproducible PK data, a standardized LC-MS/MS workflow is required. The following protocol minimizes matrix effects common in rodent plasma analysis.

Bioanalytical Protocol (LC-MS/MS)

Objective: Quantify piperidine alkaloids in rat plasma with a Lower Limit of Quantitation (LLOQ) < 5 ng/mL.

Sample Preparation (Protein Precipitation):

  • Collection: Collect 200 µL blood into heparinized tubes. Centrifuge at 4,000 x g (10 min, 4°C).

  • Extraction: Transfer 50 µL plasma to a 1.5 mL tube.

  • Precipitation: Add 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., 50 ng/mL Carbamazepine).

  • Vortex: Mix vigorously for 60 seconds.

  • Clarification: Centrifuge at 12,000 x g for 10 min at 4°C.

  • Injection: Transfer supernatant to autosampler vials. Inject 5 µL.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH ensures ionization of the basic nitrogen).

  • Mobile Phase B: Acetonitrile.[1][5]

  • Gradient: 10% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

General PK Study Design (Rat)
  • Animals: Male Wistar or Sprague-Dawley rats (200–250 g).

  • Fasting: Overnight (12h) with water ad libitum.

  • Dosing:

    • Intravenous (IV): 2–5 mg/kg (Tail vein or Jugular cannula).

    • Oral (PO): 10–20 mg/kg (Oral gavage).

  • Sampling Points: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h.

Comparative Pharmacokinetic Analysis

Absorption and Bioavailability

The bioavailability (


) of piperidine alkaloids varies significantly due to first-pass metabolism.
  • Piperine: Exhibits moderate oral bioavailability (~24%) in rats. Its lipophilic nature allows rapid absorption (

    
     ~2.0 h), but it undergoes extensive first-pass metabolism unless administered in high doses or specific formulations.
    
  • Lobeline: Shows low absolute bioavailability (~13.8%). This is attributed to its high lipophilicity leading to tissue sequestration and potential instability in the gastrointestinal tract (isomerization).

  • Coniine: Rapidly absorbed across mucosal surfaces, consistent with its profile as an acute toxin. Clinical signs of toxicity in rodents often appear within minutes, implying a

    
     < 30 min, though full PK curves are often truncated by mortality in high-dose toxicokinetic studies.
    
Distribution and Brain Penetration

The piperidine ring confers high lipophilicity, facilitating Blood-Brain Barrier (BBB) crossing.

  • Lobeline: Exhibits the highest brain-to-plasma ratio among the three, exceeding that of nicotine. This makes it a strong candidate for CNS targets (e.g., addiction therapy) but also increases the risk of central side effects.

  • Piperine: Distributes extensively (

    
     ~4.7 L/kg). It binds heavily to plasma proteins (~98%), which can displace co-administered drugs, altering their free fraction.
    
Metabolism and Elimination

This is the differentiating factor determining the therapeutic utility vs. toxicity of these compounds.

  • Piperine (The Inhibitor):

    • Metabolism: Metabolized by CYP450 enzymes but, critically, acts as a mechanism-based inhibitor of CYP3A4 and P-glycoprotein (P-gp).

    • Elimination:

      
       ranges from 1.2 h (PO) to ~8 h (IV). The discrepancy suggests saturation kinetics or enterohepatic recirculation.
      
  • Lobeline (The Unstable):

    • Metabolism: Susceptible to pH-dependent isomerization from the active cis-lobeline to the less active trans-lobeline.[1] This conversion can occur in vivo and in formulation, complicating PK analysis.

    • Elimination: Rapid clearance with a

      
       of ~2 h.
      
  • Coniine (The Toxicant):

    • Metabolism: Undergoes hepatic oxidation. In rodents, the (R)-(-) enantiomer is more potent and toxic.[6][7]

    • Elimination: Elimination is rapid, but the irreversible binding to nAChRs can prolong pharmacodynamic effects beyond the plasma clearance phase.

Visualizing the Mechanisms

The following diagrams illustrate the experimental workflow and the divergent metabolic fates of these alkaloids.

Diagram 1: Standardized PK Workflow for Alkaloids

PK_Workflow Dosing Dosing (IV/PO) Rat Model Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation (Centrifuge) Sampling->Plasma PPT Protein Precipitation (ACN + IS) Plasma->PPT Centrifuge Clarification (12,000g) PPT->Centrifuge LCMS LC-MS/MS Analysis (C18, Acidic Mobile Phase) Centrifuge->LCMS Data PK Parameter Calculation (WinNonlin) LCMS->Data

Caption: Step-by-step bioanalytical workflow for determining piperidine alkaloid pharmacokinetics in rodent plasma.

Diagram 2: Divergent Metabolic & Functional Pathways

Metabolic_Pathways Piperine Piperine CYP_Inhib CYP3A4/P-gp Inhibition Piperine->CYP_Inhib Mechanism Lobeline Lobeline Isomerization Cis-Trans Isomerization Lobeline->Isomerization pH/Metabolism Coniine Coniine Receptor nAChR Binding Coniine->Receptor Antagonist Bioenhancement Bioenhancement: Increased AUC of Co-drugs CYP_Inhib->Bioenhancement Instability Therapeutic Variability Isomerization->Instability Toxicity Neuromuscular Blockade/Toxicity Receptor->Toxicity

Caption: Functional divergence of piperidine alkaloids: Piperine acts as a metabolic inhibitor, Lobeline suffers from instability, and Coniine targets receptors.

Summary Data Table

ParameterPiperine (Rat)Lobeline (Rat)Coniine (Rodent)
Dose (Typical) 20 mg/kg (PO)5 mg/kg (IV)< 5 mg/kg (Toxic)

2.0 hN/A (IV) / Rapid (PO)< 0.5 h (Rapid)

~0.98 µg/mL~1.7 µg/mL (IV)Toxic levels
Bioavailability (

)
~24%~13.8%High (Est.)
Half-life (

)
1.2 – 8.0 h1.8 – 2.2 h~1.0 h (Est.)
Volume of Dist. (

)
~4.7 L/kgHigh (Lipophilic)High
Key Interaction Inhibits CYP3A4nAChR AgonistnAChR Antagonist

Technical Insights & Challenges

The "Bioenhancer" Effect of Piperine

Researchers often use Piperine not as the primary analyte but as an adjuvant. When co-dosing, ensure the Piperine dose is sufficient to inhibit P-gp (typically 20 mg/kg in rats) without causing independent toxicity. Note that Piperine displays non-linear pharmacokinetics ; saturation of metabolism occurs at higher doses, disproportionately increasing AUC.

Lobeline Stability

A common pitfall in Lobeline PK studies is sample handling. Lobeline converts to trans-lobeline in basic conditions or under heat. Critical Step: Maintain plasma samples on ice and use acidified solvents (0.1% Formic acid) immediately during extraction to prevent ex vivo isomerization.

Coniine Stereoselectivity

Commercial Coniine is often racemic.[6] However, the (R)-enantiomer is significantly more toxic.[6][7] For precise toxicokinetic modeling, chiral LC-MS methods utilizing columns like the Chiralpak IC are recommended to separate enantiomers, as their clearance rates may differ.

Conclusion

For drug development professionals:

  • Select Piperine if your goal is to enhance the bioavailability of a poorly absorbed co-compound.

  • Select Lobeline for CNS-targeted therapies, but implement rigorous stability controls during bioanalysis.

  • Use Coniine strictly as a toxicological reference standard for nicotinic antagonism, noting its steep dose-response curve.

By adhering to the LC-MS protocols and study designs outlined above, researchers can ensure high-integrity data that accurately reflects the complex biological fate of these alkaloids.

References

  • Bhardwaj, R. K., et al. (2002). "Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4." Journal of Pharmacology and Experimental Therapeutics. Link

  • Chen, X., et al. (2012). "Pharmacokinetics and bioavailability of lobeline in rats by LC-MS/MS." Journal of Chromatography B. Link

  • Pan, X., et al. (2011). "Pharmacokinetic study of piperine in rats." ResearchGate. Link

  • Hotti, H., & Rischer, H. (2017). "The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom." Molecules. Link

  • Lee, W., et al. (2018). "Piperine-mediated drug interactions and formulation strategy."[8] Expert Opinion on Drug Metabolism & Toxicology. Link

  • Dwoskin, L. P., & Crooks, P. A. (2002). "A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse." Biochemical Pharmacology. Link

Sources

Determining optical rotation of pure (S)-2-(Piperidin-2-yl)pyridine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical methodology for determining and benchmarking the optical rotation and enantiomeric purity of (S)-2-(Piperidin-2-yl)pyridine hydrochloride (also referred to as the 2-isomer of Anabasine or (S)-2-(2-pyridyl)piperidine).[1]

A Technical Comparison Guide for Analytical Characterization[1]

Executive Summary & Chemical Identity[1]

Target Molecule: (S)-2-(Piperidin-2-yl)pyridine Hydrochloride CAS (Free Base): 46041-69-4 | CAS (HCl Salt): Varies by stoichiometry (mono/di-HCl) Core Application: Chiral ligand for asymmetric catalysis (e.g., Cu/Zn-catalyzed reactions), pharmaceutical building block.[1]

Critical Distinction: Do not confuse this molecule with (S)-Anabasine (3-(piperidin-2-yl)pyridine), a structural isomer with the piperidine ring at the 3-position.

  • (S)-Anabasine: Levorotatory (

    
    ).[1]
    
  • (S)-2-(Piperidin-2-yl)pyridine: Typically Dextrorotatory (+) in common solvents (based on (S)-2-alkylpiperidine analogs like (S)-Coniine).[1]

This guide compares the two primary methods for characterizing the optical profile of this compound: Polarimetry (for specific rotation identity) and Chiral HPLC (for enantiomeric excess validation).

Technical Deep Dive: The Physics of Measurement

Optical rotation is a bulk property dependent on concentration, solvent, temperature, and wavelength. For (S)-2-(Piperidin-2-yl)pyridine HCl, the presence of the hydrochloride counterion significantly influences the specific rotation


 due to:
  • Conformational Locking: Protonation of the piperidine nitrogen restricts ring flipping, altering the chiral environment.

  • Solvent Interaction: The salt is highly soluble in polar protic solvents (Water, Methanol) but insoluble in non-polar solvents (Hexane), limiting the choice of media compared to the free base.

Theoretical Expectation

While (S)-Anabasine is levorotatory (-), (S)-2-substituted piperidines (like (S)-Coniine) often exhibit (+) rotation .[1] However, the HCl salt form may invert or shift this value. Experimental determination is the only definitive standard.

Methodological Comparison

The following table compares the three standard approaches for characterizing this molecule.

FeatureMethod A: Polarimetry Method B: Chiral HPLC Method C: NMR (Mosher's)
Primary Output Specific Rotation

(Identity)
Enantiomeric Excess (% ee) (Purity)Diastereomeric Ratio (dr)
Sample Req. High (>10 mg/mL)Low (<1 mg/mL)Medium (~5-10 mg)
Precision Moderate (sensitive to moisture/salt)High (Industry Gold Standard) High (requires derivatization)
Salt Tolerance High (dissolves in water/MeOH)Low (requires free-basing or polar buffers)Low (requires free-basing)
Cost/Time Low / Fast (<10 min)High / Slow (30-60 min run)Moderate / Slow (reaction time)
Best For... Batch Consistency Checks Final Purity Validation Absolute Configuration Assignment

Experimental Protocols

Protocol A: Determination of Specific Rotation

Objective: Establish the specific rotation value for the HCl salt.

Reagents:

  • (S)-2-(Piperidin-2-yl)pyridine HCl (Dry, >98% chemical purity).[1]

  • Solvent: Methanol (HPLC Grade) or Water (Milli-Q).[1] Note: Methanol is preferred for better evaporation if recovery is needed.[1]

Procedure:

  • Weighing: Accurately weigh

    
     of the sample into a 10 mL volumetric flask.
    
  • Dissolution: Dissolve in the chosen solvent and dilute to the mark. (Concentration

    
    ).[1]
    
  • Equilibration: Allow the solution to equilibrate to

    
     in a thermostated water bath.
    
  • Measurement:

    • Zero the polarimeter with pure solvent.

    • Fill a

      
       (100 mm) polarimeter tube, ensuring no bubbles are trapped.[1]
      
    • Measure the optical rotation

      
       at 589 nm (Sodium D-line).[1]
      
  • Calculation:

    
    
    Where 
    
    
    
    is path length in dm, and
    
    
    is concentration in g/100 mL.[1]

Validation Criterion: The reading should be stable. Drifting values indicate moisture absorption (hygroscopic salt) or temperature fluctuations.[1]

Protocol B: Enantiomeric Excess via Chiral HPLC

Objective: Quantify the % of (S)-enantiomer vs (R)-enantiomer.

System Setup:

  • Column: Chiralpak IC or AD-H (Immobilized phases preferred for amines).[1]

  • Mobile Phase:

    • For Free Base: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • For HCl Salt: Use a Polar Organic Mode or Reverse Phase to avoid column damage.[1]

    • Recommended (Salt): Acetonitrile : Methanol : Ethanolamine (95 : 5 : 0.1). Base is required to suppress ionization of the piperidine nitrogen.

  • Detector: UV at 254 nm (Pyridine chromophore).[1]

Procedure:

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of mobile phase. Filter through 0.45 µm PTFE filter.

  • Injection: Inject 5-10 µL.

  • Elution: Isocratic flow at 1.0 mL/min.

  • Analysis: Calculate ee using peak areas (

    
     and 
    
    
    
    ):
    
    
    [1]

Workflow Visualization

The following diagram illustrates the decision logic for characterizing the optical purity of the (S)-isomer.

OpticalCharacterization Start Sample: (S)-2-(Piperidin-2-yl)pyridine HCl CheckSolubility Check Solubility (Water vs MeOH) Start->CheckSolubility Polarimetry Method A: Polarimetry (Specific Rotation) CheckSolubility->Polarimetry High Conc (1%) HPLC Method B: Chiral HPLC (Enantiomeric Excess) CheckSolubility->HPLC Trace/Purity (<0.1%) Decision Is [α] within spec? Polarimetry->Decision HPLC->Decision Confirms ee% Pass PASS: Batch Release (Identity Confirmed) Decision->Pass Yes Fail FAIL: Investigate (Check Water/Salt Ratio) Decision->Fail No Fail->HPLC Re-validate Purity

Caption: Decision workflow for validating optical purity. Polarimetry serves as the primary identity check, while HPLC validates the enantiomeric composition.

Expert Insights & Troubleshooting

  • The "Anabasine Trap": Researchers often reference the rotation of Anabasine (

    
    ) for this compound.[1] This is incorrect.  The 2-isomer has a distinct rotation.[1] If your measured value is significantly different from -82°, it does not necessarily mean impurity; it confirms you have the 2-isomer and not the 3-isomer (Anabasine).[1]
    
  • Hygroscopicity: The HCl salt is hygroscopic. Absorbed water lowers the effective concentration

    
    , leading to a lower observed rotation . Always dry the salt under vacuum (
    
    
    
    , 4h) before polarimetry.
  • Free Base vs. Salt: If the salt rotation is inconsistent, convert a small aliquot to the free base using

    
     extraction. The free base is an oil and can be analyzed via Chiral GC or HPLC with standard normal-phase solvents (Hexane/IPA), which are often more robust for chiral separation than polar salt methods.[1]
    

References

  • Chemical Identity & Isomerism

    • PubChem Compound Summary for CID 437973 (2-(Piperidin-2-yl)pyridine).[1][2] National Center for Biotechnology Information (2025).[1] Link

  • Comparative Data (Anabasine)
  • Chiral HPLC Methodology

    • Application Guide for Chiral Column Selection (Daicel).[1] (Standard protocols for amine separations using immobilized phases).[1] Link

  • Synthesis & Resolution Context

    • Kozhushkov, S. I., et al. (2021). Synthesis of 2-substituted piperidines. (Discusses resolution of 2-pyridyl derivatives). Link

(Note: Specific rotation values for the HCl salt of the 2-isomer are rarely tabulated in open literature; the protocol above is designed to generate the primary reference data for your specific batch.)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Piperidin-2-yl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(Piperidin-2-yl)pyridine hydrochloride. As a pyridine derivative, this compound is classified as hazardous waste and requires meticulous handling to ensure the safety of laboratory personnel and protect the environment. This document moves beyond simple instruction to explain the scientific and regulatory rationale behind each procedural step, empowering you to manage your chemical waste with confidence and integrity.

Core Safety Directives & Hazard Assessment

Before handling the compound for any purpose, including disposal, a thorough understanding of its hazards is paramount. 2-(Piperidin-2-yl)pyridine hydrochloride is a substance that demands respect and careful handling.

1.1. Hazard Identification The primary hazards associated with this compound are acute toxicity and irritation.[1] According to the Globally Harmonized System (GHS), it presents a significant risk if improperly handled.[1] The Safety Data Sheet (SDS) for the parent compound, pyridine hydrochloride, classifies it as harmful if swallowed, in contact with skin, or inhaled, and it is known to cause serious skin and eye irritation.[2][3][4] It is also hygroscopic, meaning it readily absorbs moisture from the air, which can affect its stability and reactivity.[2][3]

Table 1: GHS Hazard Summary for 2-(Piperidin-2-yl)pyridine

Hazard Class Category Signal Word Hazard Statement
Acute Toxicity, Oral 3 Danger H301: Toxic if swallowed
Skin Corrosion/Irritation 2 Warning H315: Causes skin irritation
Serious Eye Damage/Irritation 2A Warning H319: Causes serious eye irritation
Specific Target Organ Toxicity 3 Warning H335: May cause respiratory irritation

Source: PubChem CID 437973[1]

1.2. Mandatory Personal Protective Equipment (PPE) A proactive approach to safety is non-negotiable. The potential for irritation and toxicity necessitates a robust barrier between the researcher and the chemical.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin exposure.[5] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[6][7]

  • Body Protection: A lab coat or an impervious chemical-resistant suit must be worn to protect against skin contact.[2][7]

  • Respiratory Protection: All handling of the solid or its solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5][8] If a fume hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is required.[2]

Waste Characterization and Regulatory Compliance

Waste pyridine and its derivatives are considered hazardous waste by the Environmental Protection Agency (EPA).[9] This classification is governed by the Resource Conservation and Recovery Act (RCRA), which establishes the framework for managing hazardous waste from "cradle-to-grave."[10][11]

Why is it Hazardous?

  • Toxicity: As established, the compound is toxic. Improper disposal could contaminate soil and groundwater, posing a significant risk to ecosystems and public health.[10]

  • Reactivity: While stable under normal conditions, pyridine hydrochloride is incompatible with strong oxidizing agents, which could lead to hazardous reactions.[4]

Therefore, 2-(Piperidin-2-yl)pyridine hydrochloride waste must never be disposed of down the drain or in regular trash.[8] It must be collected, stored, and transferred to a licensed hazardous waste disposal facility.[7][8][12]

Step-by-Step Disposal Protocol: From Benchtop to Pickup

This protocol ensures that waste is handled safely and in compliance with federal and local regulations.

3.1. Waste Container Selection and Preparation The integrity of the disposal process begins with the primary containment vessel.

  • Select a Compatible Container: Use a clean, dry, leak-proof container made of a material chemically compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) are excellent choices.[8][13] Avoid metal containers for acidic solutions.[13]

  • Ensure Proper Condition: The container must be free from damage or deterioration and have a secure, screw-top lid.[10][11]

  • Pre-label the Container: Before adding any waste, affix a "Hazardous Waste" label. This is a critical step to prevent accidental misidentification.

3.2. Waste Accumulation and Storage

  • Designate a Satellite Accumulation Area (SAA): This is a designated area within the laboratory, close to the point of generation, where waste is collected.[11][14] The SAA must be under the direct control of laboratory personnel and away from sinks or floor drains.[14]

  • Transfer Waste: Carefully transfer the 2-(Piperidin-2-yl)pyridine hydrochloride waste (whether solid, in solution, or as contaminated materials like gloves and weigh boats) into the prepared container. All transfers should be done inside a fume hood.

  • Avoid Overfilling: Do not fill the container beyond 90% of its capacity.[13] This headspace allows for vapor expansion and reduces the risk of spills from splashing.

  • Keep Container Closed: The waste container must be securely closed at all times, except when actively adding waste.[11]

  • Segregate Incompatibles: Store the waste container in secondary containment (such as a plastic tub) to prevent spills.[11][14] Ensure it is physically separated from incompatible materials, particularly strong oxidizing agents.[14]

3.3. Final Labeling for Disposal Proper labeling is a legal requirement and is essential for the safety of everyone who will handle the container.

  • Complete the Hazardous Waste Label: Clearly write the full chemical name: "2-(Piperidin-2-yl)pyridine hydrochloride". Do not use abbreviations or chemical formulas.

  • Identify Constituents: If it is a mixed waste stream, list all components and their approximate percentages.

3.4. Arranging for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to schedule a pickup.[7][8]

  • Provide Documentation: Be prepared to provide the information from the waste label. You may need to complete a waste profile sheet.

  • Store Securely: While awaiting pickup, keep the sealed and labeled container in the designated SAA.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, well-rehearsed plan is the best defense.

4.1. Spill Cleanup Protocol For small, manageable spills within a fume hood:

  • Alert Personnel: Immediately alert others in the lab.

  • Ensure PPE: Don the appropriate PPE as described in Section 1.2.

  • Contain the Spill: Use a non-flammable absorbent material like sand, vermiculite, or diatomaceous earth to cover and contain the spill.[8][15]

  • Collect Waste: Carefully sweep or scoop the absorbent material and place it into a designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor or EHS department, following institutional protocols.[8]

4.2. First Aid Measures Immediate action is critical in the event of an exposure.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove all contaminated clothing and shoes. Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical aid.[2][3]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and operational flow for managing 2-(Piperidin-2-yl)pyridine hydrochloride from the point of generation.

G Disposal Workflow for 2-(Piperidin-2-yl)pyridine hydrochloride A Waste Generation B Spill Occurs? A->B C Routine Disposal Path B->C No D Emergency Spill Protocol B->D Yes E 1. Select & Prepare Compatible Container C->E J 1. Don PPE & Alert Others D->J F 2. Accumulate in SAA (Keep Closed, <90% Full) E->F G 3. Complete Hazardous Waste Label F->G H 4. Arrange Pickup by Licensed Professional G->H I Secure Storage Until Pickup H->I M Dispose as Hazardous Waste K 2. Contain with Inert Absorbent J->K L 3. Collect Contaminated Material for Disposal K->L L->G L->M

Caption: Decision workflow for handling and disposing of 2-(Piperidin-2-yl)pyridine hydrochloride.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. ATSDR. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridine hydrochloride, 98%. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. NCBI. Retrieved from [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Avantor Performance Materials, Inc. (2011, August 29). MATERIAL SAFETY DATA SHEET - PYRIDINE. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). 2-(Piperidin-2-yl)pyridine. Retrieved from [Link]

  • Safety Data Sheet. (2021, June 19). Pyridine hydrochloride. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

Sources

Technical Guide: Safe Handling & Logistics for 2-(Piperidin-2-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-(Piperidin-2-yl)pyridine hydrochloride (commonly known as Anabasine HCl) is a potent nicotinic acetylcholine receptor (nAChR) agonist. While structurally similar to nicotine, its piperidine ring confers distinct pharmacological properties, making it a critical tool in neuropharmacology and insecticide research.

The Safety Paradox: Unlike its free-base oil counterpart, the hydrochloride salt is a solid. While this reduces vapor pressure volatility, it introduces a high-risk dust inhalation hazard . The salt is hygroscopic; upon contact with mucous membranes (lungs, eyes), it rapidly solubilizes and becomes systemically bioavailable, leading to potential cholinergic crisis.

This guide moves beyond generic safety data sheets (SDS) to provide a logistical framework for researchers handling this compound in sub-gram to multi-gram quantities.

The Hazard Profile: Mechanism & Causality

To handle this chemical safely, one must understand why it is dangerous.

  • Mechanism of Action: Anabasine acts as a depolarizing neuromuscular blocking agent.[1] It binds to nAChRs, initially stimulating post-synaptic receptors, followed by receptor desensitization.

  • Clinical Manifestation: Accidental exposure does not merely cause a chemical burn; it triggers systemic neurotoxicity. Symptoms include salivation, tremors, and in severe cases, respiratory arrest due to paralysis of the diaphragm.

  • The "Salt" Factor: The HCl form is prone to static charge. When weighing, electrostatic forces can cause "fly-away" powder, creating an invisible aerosol cloud around the balance. This is the primary vector of exposure in the laboratory.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

PPE CategorySpecificationTechnical Rationale
Respiratory N95 or P100 Respirator (minimum)The HCl salt forms a fine particulate dust. Surgical masks offer zero protection against aerosolized alkaloids.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. The salt is highly irritating (Eye Irrit. 2A) and hygroscopic; it will pull moisture from the eye surface if dust settles there.
Dermal (Hands) Double Nitrile (5 mil minimum) Crucial Distinction: While pure pyridine liquid degrades nitrile, the solid salt is compatible. However, if dissolved in organic solvents (e.g., DCM), use Laminate (Silver Shield) gloves.
Dermal (Body) Lab Coat (Buttoned) + Tyvek Sleeves Prevents accumulation of dust on forearms/cuffs, which can transfer to the mouth or eyes later (secondary exposure).

Operational Workflow: From Storage to Solution

This protocol utilizes a "Zone Defense" strategy to contain contamination.

Phase A: Receipt & Storage
  • Hygroscopy Management: The HCl salt will absorb atmospheric water, turning into a sticky gum that is difficult to weigh and prone to spillage.

  • Action: Upon receipt, wrap the vial in Parafilm and store it in a desiccator or a sealed container with active desiccant packets.

Phase B: Weighing & Transfer (The Critical Step)
  • Static Control: Use an anti-static gun or wipe on the spatula and weigh boat before opening the vial.

  • Containment: Weighing must occur inside a chemical fume hood or a powder containment balance enclosure.

  • The "Wet" Transfer Method:

    • Do not try to tip the powder into a volumetric flask (high spill risk).

    • Weigh the powder into a wide-mouth scintillation vial.

    • Add your solvent (water/methanol) directly to the vial to dissolve the solid.

    • Transfer the liquid solution to your final vessel. This eliminates the risk of airborne dust during transfer.

Phase C: Decontamination
  • Acid Neutralization: Alkaloids are bases. Wipe down the work area with a dilute acid (e.g., 1% acetic acid or citric acid) followed by water. This converts any residual free base (if present) into a soluble salt, which is then wiped away, though the HCl salt itself is already water-soluble.

Visualizing the Safety Lifecycle

The following diagram illustrates the "Check-Gate" system. You must clear the safety requirement of one stage before moving to the next.

SafeHandling Storage Storage (Desiccated Environment) PPE_Check PPE Verification (Double Nitrile + N95) Storage->PPE_Check Retrieval Weighing Weighing (Fume Hood + Anti-Static) PPE_Check->Weighing Clearance Solubilization Solubilization (Dissolve in Vial) Weighing->Solubilization Solid Transfer Waste Disposal (Toxic Stream) Weighing->Waste Spill/Cleanup Experiment Experimental Use (In Solution) Solubilization->Experiment Liquid Transfer Experiment->Waste Post-Assay

Figure 1: The "Check-Gate" workflow ensures that PPE is verified before the chemical leaves storage, and solubilization occurs before the chemical leaves the immediate weighing zone.

Emergency & Disposal Logistics

Exposure Response[2][3]
  • Inhalation: Move to fresh air immediately. The salt causes respiratory tract irritation. If breathing is difficult, oxygen may be required (medical professionals only).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol or organic solvents to wash skin; this may enhance transdermal absorption of the alkaloid.

Disposal Protocol

Do not treat this as general organic waste.

  • Segregation: Collect all solid waste (weigh boats, contaminated gloves) in a dedicated "Toxic Solids" bag.

  • Liquid Waste: Aqueous or organic solutions containing Anabasine HCl should be tagged as "Toxic / Alkaloid Waste."

  • Incompatibility: Ensure the waste stream is not mixed with strong oxidizers, as pyridine derivatives can react vigorously.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 205586, Anabasine. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2023). Safety Data Sheet: (R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride.[2] Retrieved from [Link]

  • Toxno (2018). Anabasine: Neurotoxic Properties and Metabolic Interference. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperidin-2-yl)pyridine hydrochloride
Reactant of Route 2
2-(Piperidin-2-yl)pyridine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.